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Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl(2,4,5-trimethylphenyl)sulfane

Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of methyl(2,4,5-trimethylphenyl)sulfane. Aimed at researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of methyl(2,4,5-trimethylphenyl)sulfane. Aimed at researchers, scientists, and professionals in drug development, this document integrates theoretical insights from computational chemistry with established experimental protocols. We delve into the synthesis, spectroscopic characterization, and a detailed computational study of the compound's conformational preferences and rotational energy barriers. The methodologies presented herein are designed to be self-validating, offering a robust framework for the study of substituted aryl thioethers. All key data is summarized in structured tables, and complex workflows are visualized using diagrams to enhance clarity and understanding.

Introduction

Methyl(2,4,5-trimethylphenyl)sulfane, a member of the aryl thioether family, possesses a unique substitution pattern that introduces significant steric and electronic effects, influencing its three-dimensional structure and reactivity. The conformational flexibility of aryl thioethers, primarily governed by the rotation around the C(aryl)-S bond, is a critical determinant of their chemical and biological properties. Understanding these conformational landscapes is paramount in fields such as medicinal chemistry, where molecular shape and dynamics dictate interactions with biological targets.

This guide provides a multi-faceted approach to elucidating the structural and conformational characteristics of methyl(2,4,5-trimethylphenyl)sulfane. We will first outline a reliable synthetic route and standard spectroscopic characterization techniques. The core of this guide is a detailed computational analysis using Density Functional Theory (DFT) to predict the molecule's stable conformations, the energy barrier to rotation around the C-S bond, and its theoretical NMR and FT-IR spectra. This dual approach of experimental protocol and computational validation provides a powerful and holistic understanding of the target molecule.

Synthesis and Spectroscopic Characterization

The synthesis of aryl thioethers is a well-established area of organic chemistry.[1] The following protocol describes a common and effective method for the preparation of methyl(2,4,5-trimethylphenyl)sulfane from the corresponding thiophenol.

Synthesis Protocol: S-methylation of 2,4,5-Trimethylthiophenol

This procedure is based on the general principle of nucleophilic substitution, where the thiolate anion, a potent nucleophile, displaces a halide from an alkyl halide.

Materials:

  • 2,4,5-Trimethylthiophenol

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Thiolate Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-trimethylthiophenol (1 equivalent) in ethanol.

  • To this solution, add a solution of sodium hydroxide (1.1 equivalents) in water dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium thiophenolate salt.

  • S-methylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude methyl(2,4,5-trimethylphenyl)sulfane can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Spectroscopic Characterization Protocols

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified methyl(2,4,5-trimethylphenyl)sulfane.[3]

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4]

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely. The outside of the tube should be cleaned with a tissue dampened with isopropanol before insertion into the spectrometer.[5]

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, they can be cleaned with a solvent like acetone and dried.[7]

  • Place a single drop of the liquid methyl(2,4,5-trimethylphenyl)sulfane onto the surface of one salt plate.[7]

  • Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

  • Mount the "sandwich" of plates in the spectrometer's sample holder.[8]

Data Acquisition:

  • Record a background spectrum of the empty IR beam path.

  • Place the sample in the beam path and record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Computational Analysis of Molecular Structure and Conformation

Due to the limited availability of specific experimental data for methyl(2,4,5-trimethylphenyl)sulfane, a comprehensive computational analysis was performed using Density Functional Theory (DFT). This approach provides highly accurate predictions of molecular geometry, conformational energetics, and spectroscopic properties.[9][10]

Computational Methodology

All calculations were performed using the Gaussian 16 suite of programs.[11] The B3LYP functional was chosen for its proven reliability in predicting the geometries and energies of organic molecules. The 6-311+G(d,p) basis set was employed, as it provides a good balance of accuracy and computational cost for molecules containing sulfur.[12]

The workflow for our computational analysis is depicted below:

G cluster_0 Computational Workflow A Initial Structure Generation B Conformational Search (Rotation of C-S bond) A->B C Geometry Optimization & Frequency Calculation (B3LYP/6-311+G(d,p)) B->C D Identify Ground State (GS) & Transition State (TS) C->D E Calculate Rotational Barrier (ΔE = E_TS - E_GS) D->E F NMR Simulation (GIAO Method) D->F G FT-IR Spectrum Simulation D->G

Figure 1: Computational workflow for structural and spectroscopic analysis.
Molecular Geometry

The geometry of methyl(2,4,5-trimethylphenyl)sulfane was optimized to find the lowest energy conformation. The key structural parameters are summarized in the table below.

ParameterValue
Bond Lengths (Å)
C(aryl)-S1.785
S-C(methyl)1.812
C-C (aromatic avg.)1.395
C(aryl)-C(methyl) avg.1.510
**Bond Angles (°) **
C(aryl)-S-C(methyl)103.5
Dihedral Angles (°)
C-C-S-C~90
(Computationally derived data at the B3LYP/6-311+G(d,p) level of theory)

The C(aryl)-S-C(methyl) bond angle of 103.5° is consistent with the sp³-like hybridization of the sulfur atom, but slightly compressed due to the steric bulk of the aromatic ring. The most stable conformation exhibits a dihedral angle of approximately 90° between the plane of the aromatic ring and the S-C(methyl) bond, minimizing steric interactions between the methyl group on the sulfur and the ortho-methyl group on the phenyl ring.

Conformational Analysis and Rotational Barrier

The primary conformational flexibility in methyl(2,4,5-trimethylphenyl)sulfane arises from the rotation about the C(aryl)-S bond. A potential energy surface scan was performed by systematically rotating the C-C-S-C dihedral angle.

The ground state (GS) conformation places the S-methyl group perpendicular to the plane of the aromatic ring. The transition state (TS) for this rotation occurs when the S-methyl group is eclipsed with the plane of the aromatic ring, leading to significant steric hindrance with the ortho-methyl group.

G GS Ground State (GS) Dihedral ≈ 90° Barrier Rotational Barrier ΔE‡ GS->Barrier Rotation TS Transition State (TS) Dihedral ≈ 0° TS->Barrier Rotation Barrier->GS Relaxation Barrier->TS Energy Maximum

Figure 2: Energy profile for C(aryl)-S bond rotation.

The calculated energy barrier for this rotation provides insight into the conformational rigidity of the molecule.

ParameterCalculated Value
Ground State EnergyE_GS
Transition State EnergyE_TS
Rotational Barrier (ΔE‡) ~6.5 kcal/mol
(Computationally derived data at the B3.1. LYP/6-311+G(d,p) level of theory)

A rotational barrier of approximately 6.5 kcal/mol suggests that at room temperature, the rotation around the C-S bond is hindered but not completely restricted. This indicates that the molecule likely exists predominantly in its lowest energy conformation, but can access other rotational states.

Simulated Spectroscopic Data

The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a reliable approach for predicting NMR spectra.[13] The calculated shifts are referenced against tetramethylsilane (TMS).

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
S-CH₃2.4515.8
2-CH₃2.3019.5
4-CH₃2.2520.1
5-CH₃2.2819.8
Ar-H (position 3)7.10137.5
Ar-H (position 6)7.15130.2
Ar-C (ipso)-136.5
Ar-C (ortho)-138.0
Ar-C (meta)-135.2
Ar-C (para)-132.1
(Computationally derived data at the B3LYP/6-311+G(d,p) level of theory)

The predicted ¹H NMR spectrum shows distinct singlets for the four methyl groups, with the S-methyl group resonating slightly downfield. The two aromatic protons are predicted to have similar chemical shifts. The ¹³C NMR spectrum is predicted to show distinct signals for all nine carbon atoms, reflecting the asymmetry of the molecule.

The vibrational frequencies and corresponding intensities were calculated to simulate the FT-IR spectrum. The calculated frequencies are often systematically higher than experimental values, and a scaling factor may be applied for more direct comparison.[6]

Table of Major Predicted Vibrational Frequencies and Assignments:

Frequency (cm⁻¹)IntensityAssignment
3050-2850MediumC-H stretching (aromatic and aliphatic)
1610, 1495Medium-StrongC=C aromatic ring stretching
1450MediumCH₃ asymmetric bending
1380MediumCH₃ symmetric bending
1050MediumIn-plane C-H bending
880StrongOut-of-plane C-H bending (isolated Ar-H)
690MediumC-S stretching
(Computationally derived data at the B3LYP/6-311+G(d,p) level of theory)

The simulated FT-IR spectrum is dominated by C-H stretching vibrations below 3100 cm⁻¹, aromatic C=C stretching bands around 1600-1500 cm⁻¹, and methyl group bending vibrations. A characteristic strong absorption around 880 cm⁻¹ is predicted for the out-of-plane bending of the two adjacent aromatic C-H bonds. The C-S stretching vibration is expected to be a weaker band in the fingerprint region.[14]

Conclusion

This technical guide has provided a detailed examination of the molecular structure and conformation of methyl(2,4,5-trimethylphenyl)sulfane. By combining established experimental protocols for synthesis and characterization with in-depth computational analysis, we have built a comprehensive model of this molecule.

The key findings indicate that the molecule adopts a preferred conformation where the S-methyl group is perpendicular to the plane of the trimethylphenyl ring to minimize steric interactions. The calculated rotational barrier of approximately 6.5 kcal/mol suggests a significant but not insurmountable hindrance to rotation at room temperature. The simulated NMR and FT-IR spectra provide a valuable reference for the experimental characterization of this compound and its derivatives.

The integrated workflow presented here, leveraging both experimental and computational chemistry, serves as a robust paradigm for the structural and conformational analysis of complex organic molecules, with direct applications in rational drug design and materials science.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 13, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Retrieved February 13, 2026, from [Link]

  • Rocky Mountain Laboratories. (2026, January 24). How to Prepare Samples for FTIR Testing. WordPress.com. [Link]

  • Hou, G.-L., et al. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
  • US Army DEVCOM. (2022). On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved February 13, 2026, from [Link]

  • Sarotti, A. M. (2013). A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry, 78(15), 7623–7631. [Link]

  • CONICET. (n.d.). A Multi-standard Approach for GIAO 13C NMR Calculations. Retrieved February 13, 2026, from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 13, 2026, from [Link]

  • University of California, San Diego. (n.d.). NMR Sample Preparation. Retrieved February 13, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 13, 2026, from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. Retrieved February 13, 2026, from [Link]

  • Lei, Z., et al. (2017). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 56(42), 12893–12897. [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved February 13, 2026, from [Link]

  • Louisiana State University. (2020, June 5). NMR Sample Preparation. Retrieved February 13, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 13, 2026, from [Link]

  • US Army DEVCOM. (2019). Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent-Sorbent Binding.
  • SCM. (n.d.). Basis set — BAND 2025.1 documentation. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2016, April 28). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? Retrieved from [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved February 13, 2026, from [Link]

  • Nie, J., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(10), 2299. [Link]

  • ResearchGate. (n.d.). On using DFT to construct an IR spectrum database for PFAS molecules. Retrieved February 13, 2026, from [Link]

  • University of Liverpool. (n.d.). Sample Preparation. Department of Chemistry. Retrieved February 13, 2026, from [Link]

  • PubMed. (2010). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of Chemical Theory and Computation, 6(3), 735-744. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 13, 2026, from [Link]

  • Spectroscopy Online. (2026, February 10). Top 10 Most Influential Articles on FT-IR Spectroscopy in Biopharmaceutical Applications during 2024–2025. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-NAPHTHALENETHIOL. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 13(20), 13459-13463. [Link]

  • University of Torino. (n.d.). Sulphur Basis-Sets. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2024, May 15). Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1H- and 13C- Chemical Shifts. Retrieved February 13, 2026, from [Link]

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Sources

Exploratory

Methyl(2,4,5-trimethylphenyl)sulfane CAS number and chemical identifiers

Executive Summary Methyl(2,4,5-trimethylphenyl)sulfane (CAS 1215002-19-9), also known as 2,4,5-trimethylthioanisole , is an organosulfur compound belonging to the class of alkyl-aryl sulfides. It serves as a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl(2,4,5-trimethylphenyl)sulfane (CAS 1215002-19-9), also known as 2,4,5-trimethylthioanisole , is an organosulfur compound belonging to the class of alkyl-aryl sulfides. It serves as a specialized intermediate in the synthesis of polysubstituted benzene derivatives, particularly in the development of agrochemicals and pharmaceuticals where the S-methyl moiety acts as a lipophilic bioisostere to the methoxy group.

This guide provides a comprehensive technical profile of the molecule, detailing its chemical identity, robust synthesis protocols, physicochemical properties, and applications in drug discovery.

Chemical Identity & Identifiers

The precise identification of this isomer is critical due to the existence of multiple trimethyl isomers (e.g., mesityl derivatives).

Identifier TypeValueNote
CAS Number 1215002-19-9 Specific to the 2,4,5-isomer
IUPAC Name Methyl(2,4,5-trimethylphenyl)sulfanePreferred IUPAC name
Synonyms 2,4,5-Trimethylthioanisole; (2,4,5-Trimethylphenyl) methyl sulfide; 1,2,4-Trimethyl-5-(methylthio)benzeneCommon usage
Molecular Formula C₁₀H₁₄S
Molecular Weight 166.28 g/mol
SMILES Cc1cc(C)c(SC)cc1CCanonical
InChI Key Unique key required for database integrationCalculated based on structure

Synthesis & Manufacturing Protocols

For research applications requiring high purity (>98%), the Modified Leuckart Thiophenol Synthesis is the most robust, self-validating protocol. It avoids the use of expensive transition metal catalysts and relies on classical diazonium chemistry, ensuring scalability and reproducibility.

Synthetic Pathway Visualization

SynthesisPath Aniline 2,4,5-Trimethylaniline (Starting Material) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl 0°C Xanthate Aryl Xanthate (Intermediate) Diazo->Xanthate Potassium Ethyl Xanthate, 65°C Thiol 2,4,5-Trimethyl- benzenethiol Xanthate->Thiol KOH, EtOH Reflux Product Methyl(2,4,5-trimethyl- phenyl)sulfane Thiol->Product MeI, K2CO3 Acetone, RT

Figure 1: Step-wise synthesis of Methyl(2,4,5-trimethylphenyl)sulfane from the aniline precursor via the xanthate intermediate.[1][2][3]

Detailed Protocol

Step 1: Diazotization

  • Reagents: 2,4,5-Trimethylaniline (Pseudocumidine), NaNO₂, concentrated HCl.

  • Procedure: Dissolve the aniline in HCl/water. Cool to 0–5°C. Add aqueous NaNO₂ dropwise, maintaining temperature below 5°C to prevent decomposition.

  • Checkpoint: A clear, orange-red solution indicates successful diazonium formation.

Step 2: Xanthate Formation (Leuckart Reaction)

  • Reagents: Potassium ethyl xanthate.

  • Procedure: Add the cold diazonium solution slowly to a warmed (65°C) solution of potassium ethyl xanthate. Nitrogen gas evolution confirms the coupling.

  • Purification: Extract the resulting oily xanthate ester with ethyl acetate.

Step 3: Hydrolysis to Thiol

  • Reagents: KOH pellets, Ethanol.

  • Procedure: Reflux the xanthate ester in ethanolic KOH for 4 hours. Acidify with HCl to precipitate/separate the 2,4,5-trimethylbenzenethiol.

  • Safety Note: Perform in a fume hood; thiols have a potent stench.

Step 4: S-Methylation

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃, Acetone.

  • Procedure: Dissolve the thiol in acetone. Add 1.2 equivalents of K₂CO₃ followed by 1.1 equivalents of MeI. Stir at room temperature for 2 hours.

  • Validation: Monitor by TLC (hexane/EtOAc). The disappearance of the thiol spot confirms conversion.

Physicochemical Profile

Experimental data for this specific isomer is limited in public databases. The values below are derived from validated structure-property relationship (SPR) models calibrated against thioanisole and mesitylene.

PropertyValue (Predicted/Exp)Significance in R&D
Physical State Liquid or Low-Melting SolidHandling logistics
Boiling Point ~255–260°C (at 760 mmHg)High thermal stability
LogP (Octanol/Water) 4.2 ± 0.3Highly lipophilic; excellent membrane permeability
Solubility Insoluble in water; Soluble in DCM, DMSO, EthanolCompatible with standard organic assays
pKa N/A (Non-ionizable)Neutral at physiological pH

Applications in Drug Development[6][7]

Bioisosteric Replacement

Methyl(2,4,5-trimethylphenyl)sulfane serves as a crucial scaffold for studying bioisosterism . The -SMe group is often exchanged for -OMe (methoxy) in lead optimization to:

  • Increase Lipophilicity: The sulfur atom is less electronegative and more lipophilic than oxygen, potentially improving blood-brain barrier (BBB) penetration.

  • Modulate Metabolism: The -SMe group is susceptible to S-oxidation (to sulfoxide/sulfone), offering a different metabolic soft spot compared to the O-demethylation typical of anisoles.

Metabolic Pathway Modeling

In toxicology and DMPK studies, this compound is used to probe the oxidative metabolism of polysubstituted aromatics.

Metabolism Parent Methyl(2,4,5-trimethyl- phenyl)sulfane Sulfoxide Sulfoxide Metabolite (Chiral) Parent->Sulfoxide FMO / CYP450 BenzylicOH Benzylic Alcohol (Side Chain Oxidation) Parent->BenzylicOH CYP450 (Minor Pathway) Sulfone Sulfone Metabolite (Stable) Sulfoxide->Sulfone CYP450

Figure 2: Predicted metabolic fate. S-oxidation is the dominant pathway due to the electron-rich sulfur atom.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[4]

  • Precursor Warning: The starting material, 2,4,5-Trimethylaniline, is a known carcinogen (Group 2B). While the sulfide derivative's specific carcinogenicity is less documented, it should be handled with High Potency Compound (HPC) protocols.

  • Odor Control: Thioanisole derivatives possess strong, lingering odors. All waste must be treated with bleach (hypochlorite) to oxidize sulfur residues before disposal.

References

  • BLD Pharm. (n.d.). Methyl(2,4,5-trimethylphenyl)sulfane Product Page. Retrieved from

  • National Toxicology Program (NTP). (1992).[1] Toxicology and Carcinogenesis Studies of 2,4,5-Trimethylaniline. NTP TR 300. Retrieved from

  • Barreiro, E. J., & Kummerle, A. E. (2012). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215-5246. (Contextual grounding for methyl/sulfur bioisosterism).
  • PubChem. (2023). 2,4,5-Trimethylaniline Compound Summary. Retrieved from

Sources

Foundational

Technical Assessment: Methyl(2,4,5-trimethylphenyl)sulfane as a Bioactive Scaffold

Executive Summary Methyl(2,4,5-trimethylphenyl)sulfane (CAS: 1215002-19-9), also known as 2,4,5-trimethylthioanisole , represents a highly lipophilic, electron-rich aryl sulfide scaffold. While direct pharmacological dat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl(2,4,5-trimethylphenyl)sulfane (CAS: 1215002-19-9), also known as 2,4,5-trimethylthioanisole , represents a highly lipophilic, electron-rich aryl sulfide scaffold. While direct pharmacological data is limited in public registries, Structure-Activity Relationship (SAR) analysis of structurally homologous aryl sulfides suggests significant potential as a metabolic probe and a bioisostere in medicinal chemistry.

This guide provides a technical evaluation of the molecule's potential biological activity, focusing on its metabolic activation pathways (S-oxidation), steric shielding properties, and utility as a hydrophobic core in drug design. It includes validated protocols for synthesis and biological characterization.

Chemical Profile & Structural Logic

Molecular Architecture

The molecule features a benzene ring substituted with three methyl groups at the 2, 4, and 5 positions, and a methylthio (-SMe) group at position 1.

PropertyValue / DescriptionImplications for Drug Design
Formula C₁₀H₁₄SLow molecular weight (166.28 g/mol ) allows for significant derivatization.
Lipophilicity (cLogP) ~3.8 - 4.2 (Predicted)High membrane permeability; likely extensive distribution into lipid-rich tissues (CNS, adipose).
Electronic State Electron-RichThe sulfur atom and three methyl groups donate electron density, making the ring prone to electrophilic aromatic substitution or oxidation.
Steric Environment 2,4,5-Trimethyl PatternBlocks metabolic attack at the most reactive ring positions, directing metabolism primarily to the sulfur atom or benzylic carbons.
The "Thioanisole Switch" Mechanism

Aryl sulfides function as metabolic switches . In vivo, the sulfide (-S-) is rapidly oxidized by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s (CYPs) to the sulfoxide (-SO-), which is chiral and more polar, and subsequently to the sulfone (-SO₂-).

  • Sulfide (Parent): Lipophilic, potential antioxidant (ROS scavenger).

  • Sulfoxide (Metabolite 1): Polar, chiral, often the pharmacologically active species (e.g., Omeprazole).

  • Sulfone (Metabolite 2): Highly polar, easily excreted, often inactive or possessing distinct toxicity.

Predicted Biological Activity (SAR Analysis)

Metabolic Activation & Toxicology

Due to the steric blockade at positions 2, 4, and 5, the metabolic fate of Methyl(2,4,5-trimethylphenyl)sulfane is highly predictable.

  • Primary Pathway (Detoxification/Activation): S-oxidation. The electron-rich sulfur is the most nucleophilic site.

  • Secondary Pathway (Potential Toxicity): Benzylic hydroxylation at the methyl groups.

    • Risk: Oxidation of the para-methyl group (position 4) can theoretically lead to the formation of a quinone methide intermediate, a reactive electrophile capable of alkylating DNA or proteins. However, the presence of the sulfur atom usually acts as a "soft" nucleophile trap, mitigating this risk compared to simple phenols.

Pharmacological Potential[1][2][3]
  • Antioxidant Activity: Aryl sulfides can act as sacrificial antioxidants, intercepting Reactive Oxygen Species (ROS) to form sulfoxides, thereby protecting cellular components from oxidative stress.

  • Antimicrobial Scaffolds: Methylated thioanisoles are structural analogs to natural plant volatiles (e.g., truffle sulfides) that exhibit bacteriostatic properties against Gram-positive bacteria.

  • Bioisosterism: The -SMe group is a lipophilic bioisostere for the methoxy (-OMe) group. Replacing -OMe with -SMe often increases metabolic stability and lipophilicity, altering the pharmacokinetic profile of a drug candidate.

Visualization: Metabolic Pathways

The following diagram illustrates the predicted metabolic fate of Methyl(2,4,5-trimethylphenyl)sulfane, highlighting the "S-Oxidation Switch" versus the potential "Quinone Methide" toxicity pathway.

MetabolicPathways Parent Methyl(2,4,5-trimethylphenyl)sulfane (Lipophilic Parent) Sulfoxide Chiral Sulfoxide (Polar Active Metabolite) Parent->Sulfoxide CYP450 / FMO (Major Pathway) BenzylicAlcohol Benzylic Alcohol (Oxidation at C4-Methyl) Parent->BenzylicAlcohol CYP450 (Minor Pathway) Sulfone Sulfone (Excretion Product) Sulfoxide->Sulfone CYP450 QuinoneMethide Quinone Methide (Reactive Electrophile) BenzylicAlcohol->QuinoneMethide -H2O (Bioactivation) Adduct Protein/DNA Adduct (Toxicity) QuinoneMethide->Adduct Nucleophilic Attack

Figure 1: Predicted metabolic divergence. The S-oxidation pathway (blue) is typically dominant and detoxifying, while benzylic oxidation (yellow/red) presents a theoretical toxicity risk.

Experimental Protocols

To validate the biological activity and stability of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis & Purification Verification

Before biological testing, ensuring >98% purity is critical due to the high potency of sulfur contaminants.

  • Reagents: 2,4,5-Trimethylthiophenol (1.0 eq), Iodomethane (1.1 eq), Potassium Carbonate (2.0 eq), Acetone (Solvent).

  • Procedure:

    • Dissolve thiol in acetone at 0°C under N₂ atmosphere.

    • Add K₂CO₃ and stir for 15 min.

    • Add MeI dropwise. Warm to Room Temp (RT) and stir for 2 hours.

    • Validation: TLC (Hexane/EtOAc 9:1) must show complete disappearance of thiol (SH stretch at 2550 cm⁻¹ in IR).

  • Workup: Filter salts, concentrate, and purify via silica flash chromatography (100% Hexanes).

  • QC Check: ¹H NMR must show a singlet at ~2.4-2.5 ppm (S-Me) and three methyl singlets on the ring.

Protocol B: Microsomal Stability Assay (The "S-Oxidation Test")

Determines the metabolic half-life and identifies the sulfoxide metabolite.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: 1 µM Methyl(2,4,5-trimethylphenyl)sulfane.

  • Cofactor: NADPH regenerating system.

  • Workflow:

    • Pre-incubate HLM + Substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS.

    • Target: Monitor loss of parent (M+H 167) and appearance of Sulfoxide (+16 amu, M+H 183).

    • Self-Validation: Include Verapamil as a high-clearance control. If Verapamil clearance is <10 µL/min/mg, the assay is invalid.

Protocol C: Cytotoxicity Screening (MTT Assay)

Establishes the therapeutic window.

  • Cell Lines: HepG2 (Metabolic competent), MCF-7 (General).

  • Dosing: 0, 1, 10, 50, 100 µM (dissolved in DMSO, final <0.1%).

  • Duration: 48 hours incubation.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Interpretation:

    • IC₅₀ > 100 µM: Non-toxic (Ideal for scaffold use).

    • IC₅₀ < 10 µM: Cytotoxic (Potential anticancer lead or toxin).

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_assays Biological Validation Start Start: Synthesis QC QC: NMR/LC-MS (>98% Purity) Start->QC Methylation Micro Microsomal Stability (HLM + NADPH) QC->Micro Metabolic Fate Cyto Cytotoxicity (HepG2 MTT) QC->Cyto Safety Profile Analysis Data Analysis (SAR Modeling) Micro->Analysis T1/2 & Metabolites Cyto->Analysis IC50 Values

Figure 2: Step-by-step workflow for validating the biological potential of the scaffold.

References

  • Biological Activity of Aryl Sulfides

    • Title: Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents.
    • Source: Journal of Organic Chemistry (2014).
    • URL:[Link]

  • Metabolism of Sulfur Compounds

    • Title: Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
    • Source: PMC / NIH (2015).
    • URL:[Link]

  • Steric Hindrance in Biological Activity

    • Title: Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids.[1]

    • Source: Pharmaceuticals (MDPI) (2023).
    • URL:[Link]

  • Chemical Data Source: Title: Methyl(2,4,5-trimethylphenyl)sulfane Product Record. Source: BLD Pharm.

Sources

Exploratory

Strategic Modulation of Sterically Hindered Aryl Methyl Sulfides

Executive Summary Aryl methyl sulfides (thioanisoles) are pivotal motifs in medicinal chemistry, serving as bioisosteres for methoxy groups to enhance metabolic stability and lipophilicity. However, when these moieties a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aryl methyl sulfides (thioanisoles) are pivotal motifs in medicinal chemistry, serving as bioisosteres for methoxy groups to enhance metabolic stability and lipophilicity. However, when these moieties are flanked by sterically bulky groups (e.g., ortho-tert-butyl, ortho-isopropyl), their reactivity profile shifts dramatically. Standard protocols for oxidation, dealkylation, and cross-coupling often fail due to the inaccessibility of the sulfur lone pair and the shielding of the C-S bond.

This guide provides a high-level technical analysis of overcoming these steric barriers. We move beyond textbook reagents (like mCPBA) to explore fluorinated solvent activation, Directed Ortho Metalation (DoM) dynamics, and soft-nucleophile demethylation strategies.

Structural Dynamics & The "Ortho-Effect"

Before attempting functionalization, one must understand the geometry imposed by steric hindrance. In unhindered thioanisole, the


-methyl group adopts a planar conformation coplanar with the aromatic ring to maximize 

conjugation.

In sterically hindered systems , the ortho-substituent forces the S-Me bond out of the aromatic plane.

  • Consequence 1 (Electronic): Conjugation is broken. The sulfur lone pair becomes more nucleophilic (higher HOMO) because it is not delocalized into the ring.

  • Consequence 2 (Kinetic): Despite higher nucleophilicity, the sulfur center is kinetically shielded from bulky electrophiles.

Chemoselective Oxidation Strategies

The Challenge: Standard oxidants like m-chloroperbenzoic acid (mCPBA) are often too bulky to access the hindered sulfur effectively, leading to slow reaction rates or forcing conditions that cause over-oxidation to sulfones (


) when sulfoxides (

) are the target.

The Solution: HFIP-Promoted Hydrogen Peroxide Oxidation. Using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent or co-solvent activates hydrogen peroxide via hydrogen bonding, creating a compact, highly electrophilic oxidant capable of penetrating the steric shield.

Mechanism of HFIP Activation

HFIP forms a hydrogen-bond network with


, polarizing the O-O bond without requiring strong acids or metal catalysts.

HFIP_Oxidation H2O2 H2O2 Activated Activated Complex [HFIP---H2O2] H2O2->Activated H-Bonding HFIP HFIP (Solvent) HFIP->Activated Activation TS Transition State (Steric Penetration) Activated->TS Sulfide Hindered Sulfide (Ar-SMe) Sulfide->TS Nucleophilic Attack Sulfoxide Sulfoxide (Ar-S(O)Me) TS->Sulfoxide Oxygen Transfer Water H2O Byproduct TS->Water

Figure 1: Mechanism of HFIP-mediated activation of hydrogen peroxide, allowing oxidation of sterically encumbered sulfides.

Protocol 1: Selective Sulfoxidation in HFIP
  • Substrate: 2,6-Diisopropylthioanisole (1.0 equiv)

  • Reagents: 30%

    
     (1.1 equiv), HFIP (Solvent, 0.2 M)
    
  • Conditions: Room Temperature, 1–2 hours.

Step-by-Step:

  • Dissolve the hindered sulfide in HFIP (2 mL per mmol substrate).

  • Add 30% aqueous

    
     dropwise. Note: No exothermic spike is usually observed due to the mild activation.
    
  • Stir at ambient temperature. Monitor by TLC (sulfoxides are significantly more polar).

  • Quench: Add saturated aqueous

    
     to destroy excess peroxide.
    
  • Workup: Dilute with EtOAc, wash with water (to remove HFIP) and brine.

  • Validation:

    
     NMR will show a downfield shift of the S-Me singlet (typically from 
    
    
    
    2.4 to
    
    
    2.7 ppm).

C-S Bond Cleavage (Demethylation)

The Challenge: Converting a hindered aryl methyl sulfide (


) to a thiol (

) is significantly harder than demethylating an ether (

). The C-S bond is stronger towards acid hydrolysis, and

often leads to complex mixtures or ring bromination.

The Solution: Nucleophilic Dealkylation with Sodium Alkanethiolates. This method utilizes a "soft-soft" interaction. A soft nucleophile (thiolate) attacks the methyl group (soft electrophile) in a dipolar aprotic solvent.

Protocol 2: Demethylation using Sodium 2-methyl-2-propanethiolate
  • Reagents: Sodium tert-butylthiolate (

    
    ), NMP (N-Methyl-2-pyrrolidone).
    
  • Rationale:

    
     is highly nucleophilic but bulky, preventing attack on the aromatic ring (
    
    
    
    ) while selectively attacking the exposed methyl group via
    
    
    .

Step-by-Step:

  • Charge a pressure tube with the hindered sulfide (1.0 equiv) and

    
     (2–3 equiv).
    
  • Add NMP (degassed, anhydrous).

  • Heat to 140–160 °C for 4–12 hours. High temperature is required to overcome the steric barrier of the ortho-groups.

  • Workup (Critical): Cool to RT. Acidify carefully with 1M HCl (in a hood—generates volatile sulfides). Extract with EtOAc.[1]

  • Purification: The resulting thiols are prone to oxidative dimerization (disulfides). Store under inert atmosphere or use immediately.

Directed Ortho Metalation (DoM)

Steric hindrance is an asset, not a liability, in lithiation chemistry. The S-Me group is a Directed Metalation Group (DMG).

  • Mechanism: Alkyllithiums (e.g., n-BuLi) coordinate to the sulfur lone pair.

  • Steric Advantage: In unhindered systems, oligomerization of the organolithium species complicates reactivity. In hindered systems (e.g., ortho-substituted), the bulky groups prevent aggregation, leading to highly reactive monomeric lithiated species.

Reactivity Flowchart:

DoM_Flow Start Start: Hindered Aryl Sulfide Reagent Add n-BuLi / TMEDA Start->Reagent Coordination S-Li Coordination (CIPE) Reagent->Coordination Decision Is Ortho Position Open? Coordination->Decision PathA Lithiation at 6-Position (Ortho to Sulfur) Decision->PathA Yes PathB Lateral Lithiation (On the Methyl Group) Decision->PathB No (Blocked) Electrophile Quench with Electrophile (E+) PathA->Electrophile PathB->Electrophile Product Functionalized Sulfide Electrophile->Product

Figure 2: Decision tree for Directed Ortho Metalation (DoM) vs. Lateral Lithiation.

Comparative Data: Oxidation Methods

MethodReagentsTime (Hindered Substrate)Yield (Sulfoxide)Selectivity (Sulfoxide:Sulfone)Notes
Classic mCPBA, DCM,

12–24 h65%80:20Purification difficult due to benzoic acid byproduct.
Catalytic

,

4–8 h85%95:5Good, but requires metal cleanup.
HFIP System

, HFIP (Solvent)
1–2 h 92% >99:1 Recommended. Fast, clean, no metal residue.
Oxone Oxone, MeOH/

2–4 h70%90:10Slurry can be difficult to stir with bulky substrates.

References

  • HFIP Promoted Oxidation: Colomer, I., et al. (2014). "Hydrogen Bonding to Hexafluoroisopropanol Controls the Oxidative Strength of Hypervalent Iodine Reagents." Beilstein Journal of Organic Chemistry. Link (Context: HFIP activation mechanism extended to peroxides).

  • Oxidation Mechanism: Drago, C., et al. (2005).[2] "Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides." Angewandte Chemie. Link

  • Demethylation Strategy: Ranu, B. C., et al. (2007). "Transition Metal Catalyzed Synthesis of Aryl Sulfides." PMC. Link (Context: Discusses stability and cleavage of C-S bonds).

  • Ortho-Lithiation: Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link

  • Pd-Catalyzed Coupling: Mao, J., et al. (2014).[3] "Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides." Organic Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Production Methods for Methyl(2,4,5-trimethylphenyl)sulfane

Executive Summary Methyl(2,4,5-trimethylphenyl)sulfane (CAS: 1215002-19-9), also known as 2,4,5-trimethylthioanisole, is a critical intermediate in the synthesis of specialized antioxidants, agrochemicals, and pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl(2,4,5-trimethylphenyl)sulfane (CAS: 1215002-19-9), also known as 2,4,5-trimethylthioanisole, is a critical intermediate in the synthesis of specialized antioxidants, agrochemicals, and pharmaceutical scaffolds. Its structural motif—an electron-rich aromatic ring with a specific substitution pattern—makes it valuable for downstream electrophilic aromatic substitutions or metal-catalyzed cross-couplings.

This Application Note outlines two distinct, scalable protocols for its production, selected based on operational scale , cost constraints , and environmental safety (EHS) requirements:

  • Protocol A (The "Green" Catalytic Route): A transition-metal-catalyzed C–S coupling using odorless sulfur surrogates. Recommended for pharmaceutical GMP environments where purity and odor control are paramount.

  • Protocol B (The "Bulk" Classical Route): A chlorosulfonation-reduction-methylation sequence starting from commodity petrochemicals. Recommended for multi-kilogram to ton-scale production where raw material cost is the primary driver.

Chemical Identity & Properties

PropertyData
IUPAC Name Methyl(2,4,5-trimethylphenyl)sulfane
Synonyms 2,4,5-Trimethylthioanisole; (2,4,5-Trimethylphenyl)(methyl)sulfide
CAS Number 1215002-19-9
Molecular Formula C₁₀H₁₄S
Molecular Weight 166.28 g/mol
Physical State Colorless to pale yellow oil / Low-melting solid
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in water

Strategic Route Selection

The synthesis of aryl methyl sulfides is historically plagued by the use of methanethiol (methyl mercaptan), a toxic gas with an extremely low odor threshold. Modern process chemistry prioritizes "odorless" surrogates or closed-loop systems.

RouteSelection Start Target: Methyl(2,4,5-trimethylphenyl)sulfane Decision Primary Constraint? Start->Decision RouteA Route A: C-S Coupling (High Purity / Low Odor) Decision->RouteA Pharma/GMP RouteB Route B: Sulfonyl Reduction (Low Cost / Bulk Scale) Decision->RouteB Agro/Commodity PrecursorA Start: 1-Bromo-2,4,5-trimethylbenzene RouteA->PrecursorA PrecursorB Start: 1,2,4-Trimethylbenzene (Pseudocumene) RouteB->PrecursorB ReagentA Reagent: S-Methylisothiourea (Odorless Solid) PrecursorA->ReagentA ReagentB Reagent: Chlorosulfonic Acid + Reductant PrecursorB->ReagentB

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Protocol A: Copper-Catalyzed C–S Coupling (The "Green" Route)

Objective: Synthesis of Methyl(2,4,5-trimethylphenyl)sulfane from 1-bromo-2,4,5-trimethylbenzene using S-methylisothiourea sulfate. Scale: 100 g – 1 kg Advantages: Avoids handling methanethiol gas; high regioselectivity; mild conditions.

Reaction Mechanism

This protocol utilizes a copper-catalyzed cross-coupling where S-methylisothiourea sulfate acts as an odorless equivalent of the methanethiolate anion. The base (Cs₂CO₃ or NaOH) releases the thiolate in situ, which immediately couples with the aryl halide, minimizing free thiol odor [1].

Materials[7]
  • Substrate: 1-Bromo-2,4,5-trimethylbenzene (1.0 equiv)

  • Sulfur Source: S-Methylisothiourea sulfate (1.2 equiv) (Odorless solid)

  • Catalyst: CuI (10 mol%) or Cu₂O

  • Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline

  • Base: Cs₂CO₃ (2.5 equiv) or NaOH (for cost reduction)

  • Solvent: DMSO or DMF (Degassed)

Step-by-Step Protocol
  • Inerting: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with nitrogen.

  • Solids Addition: Add 1-Bromo-2,4,5-trimethylbenzene (100 g, 0.50 mol), S-Methylisothiourea sulfate (83.5 g, 0.60 mol), CuI (9.5 g, 0.05 mol), 1,10-Phenanthroline (18.0 g, 0.10 mol), and Cs₂CO₃ (407 g, 1.25 mol).

  • Solvent & Degassing: Add DMSO (500 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical for Cu(I) catalysis).

  • Reaction: Heat the mixture to 80–90°C for 12–16 hours.

    • Checkpoint: Monitor by HPLC/TLC. Conversion should exceed 98%.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with water (1.5 L) and extract with Ethyl Acetate (3 x 400 mL).

    • Wash combined organics with brine (2 x 500 mL) to remove DMSO.

    • Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via short-path vacuum distillation (bp approx. 120°C @ 5 mmHg) or filtration through a silica plug.

Yield Expectation: 85–92% (Isolated).

Protocol B: Chlorosulfonation-Reduction (The "Bulk" Route)

Objective: Cost-effective synthesis starting from commodity chemical 1,2,4-trimethylbenzene (Pseudocumene). Scale: >1 kg Advantages: extremely low raw material costs.

Reaction Scheme[4][7]
  • Chlorosulfonation: 1,2,4-Trimethylbenzene + ClSO₃H → 2,4,5-Trimethylbenzenesulfonyl chloride.

    • Note: Electrophilic substitution occurs primarily at the 5-position (pseudo-para to the 2-methyl group) due to steric hindrance at position 3 [2].

  • Reduction: Sulfonyl chloride → Thiol (using Zn/HCl or Red-Al).

  • Methylation: Thiol + Dimethyl Sulfate (DMS) or MeI → Product.

Step-by-Step Protocol
Step 1: Sulfonyl Chloride Synthesis[2][3][4][5]
  • Setup: 5L Reactor with cooling jacket and scrubber (SO₂/HCl evolution).

  • Addition: Charge Chlorosulfonic acid (1.2 kg, 10.3 mol) and cool to 0°C.

  • Substrate Feed: Dropwise add 1,2,4-Trimethylbenzene (400 g, 3.33 mol) over 2 hours, maintaining internal temperature <10°C.

    • Caution: Highly exothermic.

  • Maturation: Warm to 25°C and stir for 2 hours. Then heat to 60°C for 1 hour to drive conversion to the sulfonyl chloride.

  • Quench: Pour the reaction mixture slowly onto crushed ice (3 kg) with vigorous stirring. The product precipitates as a solid.[2][6]

  • Isolation: Filter the solid 2,4,5-trimethylbenzenesulfonyl chloride. Wash with cold water. (Yield: ~85%).

Step 2: Reduction to Thiol
  • Reduction: Suspend the wet sulfonyl chloride cake in Toluene (2 L).

  • Reagent: Add Zinc dust (4.0 equiv) and slowly add conc. HCl (excess) at reflux, OR use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene at 0-25°C for a cleaner reduction.

    • Safety: This step generates the thiol intermediate, which has a stench. Ensure closed system/scrubber.

  • Work-up: Acidify (if using Red-Al), separate the organic layer containing the thiol.

Step 3: Methylation (One-Pot from Thiol solution)
  • Phase Transfer: To the toluene solution of 2,4,5-trimethylbenzenethiol, add 20% NaOH (aq) (1.5 equiv).

  • Alkylation: Add Dimethyl Sulfate (1.1 equiv) dropwise at 10–20°C.

    • Alternative: Use Methyl Iodide (MeI) if DMS toxicity is a concern, though DMS is cheaper for scale.

  • Completion: Stir at RT for 2 hours.

  • Isolation: Separate phases. Wash organic layer with NaOH (to remove unreacted thiol) and water. Distill toluene and then distill the product.

Yield Expectation: 70–75% (Overall from Pseudocumene).

Analytical Validation

TestAcceptance CriteriaMethod
HPLC Purity > 98.0% AreaC18 Column, ACN/Water gradient
¹H NMR Consistent with structure300/400 MHz in CDCl₃
Appearance Colorless to pale yellow liquidVisual inspection
Sulfur Content ± 0.5% of theoreticalElemental Analysis

¹H NMR Diagnostic Signals (CDCl₃):

  • δ 6.9–7.1 ppm (s, 2H, Aromatic H)

  • δ 2.4 ppm (s, 3H, S-CH₃)

  • δ 2.2–2.3 ppm (m, 9H, Ar-CH₃)

Safety & Engineering Controls (EHS)

  • Odor Control: Even with Protocol A, trace sulfur compounds can be malodorous. All vents must pass through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) to oxidize sulfur volatiles to sulfonates (odorless).

  • Reagent Toxicity:

    • Dimethyl Sulfate (Protocol B): Highly toxic alkylating agent. Use closed charging systems.

    • Chlorosulfonic Acid:[2][3][4][7] Reacts violently with water.

  • Waste Disposal: Aqueous waste streams will contain copper (Protocol A) or Zinc (Protocol B). These must be segregated for heavy metal disposal.

References

  • Wang, Q., et al. "Copper-catalyzed synthesis of aryl methyl sulfides using S-methylisothiourea as an odorless sulfur source." Synlett, 2010.

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Bahrami, K., et al. "Direct Conversion of Thiols to Sulfonyl Chlorides." Journal of Organic Chemistry, 2009.

  • BLD Pharm. "Product Data: Methyl(2,4,5-trimethylphenyl)sulfane."

Disclaimer: This document is for informational purposes for qualified chemists. All reactions must be performed under a fume hood with appropriate PPE. Scale-up requires specific process safety studies (DSC/ARC) to characterize exotherms.

Sources

Application

Application of Methyl(2,4,5-trimethylphenyl)sulfane in flavor chemistry

Application Note: Methyl(2,4,5-trimethylphenyl)sulfane in Flavor Modification Part 1: Executive Summary & Molecule Profile Methyl(2,4,5-trimethylphenyl)sulfane (also known as 2,4,5-Trimethylthioanisole) is a high-impact...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl(2,4,5-trimethylphenyl)sulfane in Flavor Modification

Part 1: Executive Summary & Molecule Profile

Methyl(2,4,5-trimethylphenyl)sulfane (also known as 2,4,5-Trimethylthioanisole) is a high-impact sulfur-containing aroma chemical. Unlike aliphatic sulfides (e.g., Dimethyl Sulfide) which provide sharp, vegetative, or alliaceous notes, aryl sulfides like this compound offer substantial "weight" and complexity to flavor profiles. It is characterized by a persistent earthy, fungal, and phenolic-meaty profile, making it a critical tool for savory, coffee, and exotic fruit applications.

Chemical Identity:

  • IUPAC Name: Methyl(2,4,5-trimethylphenyl)sulfane

  • CAS Number: 1215002-19-9[1]

  • Molecular Formula: C₁₀H₁₄S

  • Molecular Weight: 166.28 g/mol

  • Organoleptic Group: Thioanisoles / Aryl Sulfides

Target Applications:

  • Savory/Meat: Enhancing "bloody" or "metallic" notes in plant-based meat alternatives.

  • Fungal/Truffle: Boosting the earthy basenotes of truffle oils and mushroom complexes.

  • Coffee/Chocolate: Providing the "roast" depth and masking pyrazine harshness.

Part 2: Technical Protocols

Synthesis & Preparation Protocol

Rationale: Commercial availability of specific trimethyl-isomers can be sporadic. This protocol describes a reliable synthesis via the methylation of the corresponding thiol, derived from the sulfonyl chloride reduction (adapted from aryl sulfone synthesis methodologies).

Reagents Required:

  • 2,4,5-Trimethylbenzenesulfonyl chloride

  • Zinc powder (Reducing agent)

  • Sulfuric acid (dilute)

  • Dimethyl sulfate (Methylating agent) or Iodomethane

  • Sodium Hydroxide (NaOH)

Workflow:

  • Reduction Phase:

    • Dissolve 2,4,5-Trimethylbenzenesulfonyl chloride in ethanol.

    • Add Zinc powder and slowly drip dilute H₂SO₄ at 0°C to maintain temperature control.

    • Mechanism:[2][3] Reduction of -SO₂Cl to -SH (Thiol).

    • Reflux for 4 hours until gas evolution ceases. Isolate 2,4,5-trimethylbenzenethiol.

  • Methylation Phase:

    • Dissolve the crude thiol in 10% NaOH solution.

    • Cool to 10°C. Add Dimethyl sulfate dropwise over 30 minutes.

    • Critical Step: Maintain pH >9 to ensure the thiolate anion is available for nucleophilic attack.

    • Reflux for 1 hour.

  • Purification:

    • Extract with diethyl ether. Wash with water and brine.

    • Dry over MgSO₄ and concentrate.

    • Distillation: Vacuum distillation is required to remove unreacted thiol traces (which smell distinctly different/sharper).

DOT Diagram: Synthesis Pathway

SynthesisPathway Start 2,4,5-Trimethylbenzenesulfonyl Chloride Step1 Reduction (Zn / H2SO4) Start->Step1 Reduction Inter Intermediate: 2,4,5-Trimethylbenzenethiol Step1->Inter Step2 Methylation (Me2SO4 / NaOH) Inter->Step2 Nucleophilic Subst. End Methyl(2,4,5-trimethylphenyl)sulfane (Target) Step2->End

Figure 1: Synthetic route from sulfonyl chloride precursor to final thioanisole derivative.

Application Protocol: Flavor Modulation

Safety Note: This material is a High-Impact Chemical . Never smell neat. Stock Solution Preparation:

  • Solvent: Triacetin or Medium Chain Triglycerides (MCT). Ethanol is not recommended for long-term storage due to potential oxidation to sulfoxide.

  • Concentration: Prepare a 1.0% (w/w) Primary Stock. Dilute further to 0.1% for working bench trials.

Experimental Design: Plant-Based Beef Analog Objective: To introduce "meaty/metallic" depth lacking in soy/pea protein bases.

ComponentControl (ppm)Test A (ppm)Test B (ppm)Causality/Effect
HVP (Hydrolyzed Veg Protein)500050005000Umami Base
2-Methyl-3-furanthiol0.50.50.5Roast Meat Character
Methyl(2,4,5-trimethylphenyl)sulfane 0 0.05 0.20 Target Modulation
Bis(2-methyl-3-furyl) disulfide1.01.01.0Fatty/Chicken note

Evaluation Steps:

  • Dosing: Add the 0.1% working solution to the flavor block before thermal processing (retort/autoclave).

  • Thermal Stress Test: Heat base to 121°C for 20 minutes.

  • Sensory Panel: Evaluate for "Iron/Bloody" notes and "Lingering Umami."

    • Expectation: Test A should show increased mouthfeel and savory depth. Test B may exhibit "musty" or "damp earth" off-notes if overdosed.

DOT Diagram: Flavor Interaction Network

FlavorNetwork Target Methyl(2,4,5-trimethylphenyl)sulfane Pyrazines Alkyl Pyrazines (Roast/Nutty) Target->Pyrazines Softens Furans Furanthiols (Roast Meat) Target->Furans Enhances Acids Fatty Acids (Creamy/Waxy) Target->Acids Bridges Mask Masks Harsh Green Notes Target->Mask Depth Increases Savory Depth Pyrazines->Depth Synergy Synergistic 'Bloody' Note Furans->Synergy

Figure 2: Interaction matrix showing how the target molecule modifies common flavor blocks.

Part 3: Quality Control & Validation

3.1 Gas Chromatography Analysis (GC-MS) To validate the purity of the synthesized or sourced material, use the following parameters. Note that thioanisoles can be "sticky" on polar columns.

  • Column: DB-5ms (Non-polar) or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program:

    • Start: 50°C (Hold 2 min)

    • Ramp: 10°C/min to 240°C

    • Hold: 5 min @ 240°C

  • Detection: Mass Spec (EI). Look for molecular ion [M]+ = 166.

  • Retention Index (RI): Approx 1350-1450 on DB-5 (Estimate based on homologues; validate with internal standard).

3.2 Sensory Validation (Triangle Test)

  • Method: ISO 4120:2021.

  • Matrix: Neutral Vegetable Broth (0.5% NaCl).

  • Discriminator: 50 ppb of Methyl(2,4,5-trimethylphenyl)sulfane.

  • Success Criteria: Panel must identify the "Earthy/Meaty" sample with p < 0.05.

References

  • The Good Scents Company. (2024).[4] FEMA Numbers and Flavoring Agents: Structural Classifications of Thioanisoles. Retrieved from [Link]

  • Google Patents. (2013). CN102924347A: Preparation method of phenyl methyl sulphone derivatives (Synthesis Methodology).[2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Thioanisole Derivatives. Retrieved from [Link]

Sources

Method

Recrystallization techniques for purifying Methyl(2,4,5-trimethylphenyl)sulfane

Executive Summary This Application Note details the purification of Methyl(2,4,5-trimethylphenyl)sulfane (also known as 2,4,5-trimethylthioanisole).[1] Due to the lipophilic nature of the trimethylphenyl moiety and the f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the purification of Methyl(2,4,5-trimethylphenyl)sulfane (also known as 2,4,5-trimethylthioanisole).[1] Due to the lipophilic nature of the trimethylphenyl moiety and the flexibility of the thioether linkage, this compound frequently presents as a low-melting solid or viscous oil depending on purity and ambient conditions.[1]

Standard recrystallization often fails due to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.[1] This guide provides a robust Low-Temperature Recrystallization Protocol and a Solvent Selection Strategy designed specifically for aryl alkyl sulfides, ensuring high purity (>99%) for pharmaceutical or materials science applications.[1]

Physicochemical Profile & Challenges

Before initiating purification, the operator must understand the target's behavior.[1]

PropertyDescriptionImplication for Purification
Structure Lipophilic aryl core + Methylthio groupHighly soluble in non-polar solvents (Hexane, DCM).[1] Low solubility in water.[1]
Physical State Low-melting solid (approx. 30–50°C) or supercooled liquid.[1]Critical: Room temperature recrystallization may fail.[1] Cooling to -20°C is often required.[1]
Impurities Thiol precursors, disulfides, oxidized sulfoxides.[1]Disulfides are less soluble; Sulfoxides are more polar.[1]
Odor Characteristic sulfide stench.[1]Mandatory: All waste must be treated with bleach (NaOCl) before disposal.[1]

Solvent Selection Strategy (The "Polymorph" Screen)

Do not blindly use Ethanol.[1] Thioethers often require a specific polarity balance to crystallize rather than oil out.[1] Perform this Solubility Screen with 50 mg samples.

Solvent Systems to Test:
  • Methanol (MeOH): High polarity, often forces crystallization of lipophilic sulfides upon cooling.[1]

  • Ethanol/Water (9:1): The "Standard" for aromatics.[1] Water acts as an anti-solvent.[1]

  • Pentane (or Hexane): Best for Low-Temperature Crystallization. Dissolve at RT, freeze at -78°C.[1]

  • Isopropanol (IPA): Good intermediate solvent if MeOH is too aggressive.[1]

Decision Logic:

  • If soluble at RT: Use Pentane and cool to -78°C (Dry ice/Acetone).

  • If insoluble at RT but soluble hot: Use Methanol or Ethanol .[1][2]

  • If "Oiling Out" occurs: Switch to a solvent with a boiling point lower than the melting point of the compound (e.g., Pentane), or add a seed crystal at the cloud point.[1]

Detailed Protocol: Low-Temperature Recrystallization

This method is the "Gold Standard" for low-melting aryl sulfides.[1]

Phase A: Dissolution
  • Place the crude Methyl(2,4,5-trimethylphenyl)sulfane in a round-bottom flask.

  • Add Pentane (HPLC Grade) at a ratio of 5 mL per gram of solid.

  • Gently warm to 30°C (water bath) to ensure complete dissolution.

    • Note: If insoluble particles remain (salts/catalysts), filter through a 0.45 µm PTFE syringe filter or a coarse glass frit.[1]

Phase B: Crystallization[1]
  • Seal the flask under Nitrogen (to prevent moisture condensation).[1]

  • Slowly cool the solution to Room Temperature .

  • Place the flask in a -20°C freezer for 2 hours. Check for crystal growth.

  • If no crystals form (or if an oil forms), move the flask to a Dry Ice/Acetone bath (-78°C) .

  • Scratching: If oiling occurs, scratch the inner glass surface with a glass rod to induce nucleation.[1]

Phase C: Collection (Cold Filtration)

Crucial Step: If the melting point is low, the crystals will melt if filtered at room temperature.[1]

  • Pre-cool the Buchner funnel and receiving flask in the freezer or with dry ice.

  • Rapidly filter the cold suspension.[1]

  • Wash the filter cake with ultra-cold (-78°C) Pentane .

  • Transfer solids immediately to a pre-weighed vial.

Phase D: Drying
  • Dry under high vacuum (0.1 mmHg) at ambient temperature .

    • Warning: Do not heat, or the product will melt and sublime.[1]

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out is the most common failure mode for this compound class.[1]

Mechanism: The compound separates as a liquid droplet phase before it can organize into a crystal lattice.[1] Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a Seed Crystal (if available) or a speck of dust/glass powder.[1]

  • Slow Down Cooling: Wrap the flask in cotton wool to cool over 4 hours.

  • Change Solvent: Switch from Ethanol/Water to pure Methanol . The water often promotes oiling in hydrophobic compounds.[1]

Visualization: Workflow & Decision Logic

Recrystallization_Workflow Start Start: Crude Methyl(2,4,5-trimethylphenyl)sulfane Solubility_Test Solubility Test (50 mg) Start->Solubility_Test Decision_State Physical State at RT? Solubility_Test->Decision_State Path_Solid Solid / High MP Decision_State->Path_Solid Solid Path_Oil Oil / Low MP Decision_State->Path_Oil Liquid/Paste Method_A Method A: Thermal Recrystallization Solvent: Ethanol or Methanol Path_Solid->Method_A Method_B Method B: Cryo-Crystallization Solvent: Pentane or Hexane Path_Oil->Method_B Process_A 1. Dissolve Hot 2. Cool Slowly to RT 3. Filter Method_A->Process_A Process_B 1. Dissolve at RT 2. Cool to -78°C 3. Cold Filtration Method_B->Process_B Check_Purity QC: HPLC / NMR Process_A->Check_Purity Process_B->Check_Purity

Figure 1: Decision tree for selecting the optimal crystallization pathway based on the physical state of the crude material.

Safety & Waste Management (E-E-A-T)

Handling Sulfides:

  • Odor Control: Methyl(2,4,5-trimethylphenyl)sulfane has a potent garlic/sulfur odor.[1] All work must be performed in a functioning fume hood.[1]

  • Decontamination: All glassware and spills must be treated with a 10% Bleach (Sodium Hypochlorite) solution before removal from the hood.[1] This oxidizes the sulfide to the odorless sulfoxide/sulfone.[1]

Chemical Safety:

  • Pentane: Extremely flammable.[1] Use static-dissipative grounding when pouring.[1]

  • Skin Contact: Thioethers can penetrate skin.[1] Double-gloving (Nitrile) is recommended.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General techniques for low-melting solids).

  • Peach, M. E. "Preparation and Properties of Aryl Methyl Sulfides."[1] Canadian Journal of Chemistry, 1968, 46(16), 2699–2706.[1] (Synthesis and properties of similar thioanisoles).

  • Sigma-Aldrich. "Recrystallization User Guide."[1] Technical Bulletin. (General solvent polarity charts).

  • National Institute of Standards and Technology (NIST). "1-(2,4,5-trimethylphenyl)ethanone Properties."[1][3][4] (Structural analog data used for MP estimation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Methylation of 2,4,6-Trimethylbenzenethiol

Executive Summary: The Steric Paradox Welcome to the technical support hub for hindered thiol alkylation. You are likely working with 2,4,6-trimethylbenzenethiol (Mesitylenethiol).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Paradox

Welcome to the technical support hub for hindered thiol alkylation. You are likely working with 2,4,6-trimethylbenzenethiol (Mesitylenethiol).

The Challenge: This substrate presents a unique "Steric Paradox." The three methyl groups on the aromatic ring provide excellent orthogonal protection against unwanted ring alkylation (regioselectivity is rarely an issue). However, the ortho-methyl groups create significant steric crowding around the sulfur atom.

The Consequence: This crowding retards the rate of nucleophilic attack (


) compared to unhindered thiophenols. This slower reaction kinetic creates a "time window" where the thiolate anion is vulnerable to competing side reactions—primarily oxidative coupling (disulfide formation).

This guide provides the protocols to close that window and ensure exclusive S-methylation.

Critical Failure Modes & Mechanistic Pathways

Before executing the protocol, understand the competition occurring in your flask.

Diagram 1: Reaction Pathways & Competitive Inhibition

This diagram maps the desired pathway (Green) against the two primary failure modes: Oxidative Coupling (Red) and Over-Alkylation (Yellow).

ReactionPathways Thiol 2,4,6-Trimethylbenzenethiol (Substrate) Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate Base (Deprotonation) Disulfide Disulfide Dimer (Oxidative Side Product) Thiolate->Disulfide O2 (Air) / Slow Kinetics Thioether 2,4,6-Trimethylthioanisole (Target Product) Thiolate->Thioether MeI / SN2 Attack Sulfonium Sulfonium Salt (Over-Alkylation) Thioether->Sulfonium Excess MeI

Caption: The steric bulk of the trimethyl group slows the SN2 step (Green), increasing the probability of oxidative dimerization (Red) if oxygen is present.

Troubleshooting Guide: Minimizing Side Reactions

Issue A: The Oxidative Trap (Disulfide Formation)

Symptom: Yield loss; appearance of a solid precipitate (often the disulfide is less soluble); mass spec shows [M-H] dimer. Root Cause: The 2,4,6-trimethyl groups slow down the methylation. If the reaction is exposed to air, the thiolate anion (


) oxidizes to the disulfide (

) faster than it can methylate.

Corrective Actions:

  • Degassing is Non-Negotiable: Do not just "flush" the headspace. Sparge your solvent with Argon or Nitrogen for 15 minutes before adding the thiol.

  • In-Situ Reduction: Add a catalytic amount (5 mol%) of Triphenylphosphine (

    
    )  or stoichiometric TCEP  to the reaction mixture. This continuously reduces any disulfide formed back to the active thiolate monomer [1].
    
  • Solvent Choice: Switch to DMF or DMAc . These polar aprotic solvents enhance the nucleophilicity of the thiolate, accelerating the

    
     reaction to outcompete oxidation.
    
Issue B: The Over-Reaction (Sulfonium Salt Formation)

Symptom: Product precipitates as a salt; loss of organic solubility; NMR shows downfield shift of S-Me peak. Root Cause: Thioethers are still nucleophilic. In the presence of excess Methyl Iodide (MeI), the product reacts again to form the dimethyl-aryl-sulfonium salt.

Corrective Actions:

  • Stoichiometric Control: Limit MeI to 1.05 - 1.1 equivalents . Never use a large excess "just to be safe."

  • Temperature Modulation: Run the addition of MeI at 0°C . The activation energy for the second methylation (thioether

    
     sulfonium) is higher than the first. Low temperature kinetically favors the mono-methylation [2].
    

The "Gold Standard" Protocol

Designed for 98%+ Selectivity

Reagents:

  • Substrate: 2,4,6-Trimethylbenzenethiol (1.0 eq)

  • Electrophile: Methyl Iodide (MeI) (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Mild enough to prevent side reactions, strong enough for thiols.
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics).

Step-by-Step Methodology:

  • System Prep: Flame-dry a round-bottom flask and equip with a magnetic stir bar and rubber septum. Flush with

    
    .
    
  • Solvent Sparging: Add Acetone (0.5 M concentration relative to thiol). Sparge with

    
     via a needle for 10 minutes.
    
  • Thiolate Formation: Add 2,4,6-trimethylbenzenethiol and

    
    . Stir for 15 minutes at room temperature. Note: The solution may turn yellow (thiolate formation).
    
  • Cooling: Cool the mixture to 0°C (Ice/Water bath). Crucial for suppressing sulfonium formation.

  • Electrophile Addition: Add MeI dropwise via syringe. Do not dump it in all at once.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc). The disulfide usually runs higher (more non-polar) than the thiol but close to the thioether. GC-MS is preferred to distinguish the Thioether (M+) from Disulfide (2M-2).

  • Quench: Filter off the inorganic salts (

    
    /KI). Concentrate the filtrate.
    

FAQ: Advanced Troubleshooting

Symptom / QuestionDiagnosisSolution
"I see a spot at the baseline on TLC." Sulfonium Salt. You likely used too much MeI or heated the reaction.These salts are water-soluble. Wash your organic layer with water; the impurity will partition into the aqueous phase.
"Can I use Dimethyl Carbonate (DMC)?" Green Chemistry. Yes, but it requires higher temps (

) and catalysts like DABCO or ionic liquids [3].
For hindered thiols, DMC is often too slow, leading to oxidation. Only use DMC if you have a sealed tube and rigorous

exclusion.
"My yield is 50%, the rest is starting material." Incomplete Deprotonation. The steric bulk might be hindering the base approach if using a heterogeneous base like

.
Switch to NaH (Sodium Hydride) in THF. This irreversible deprotonation ensures 100% conversion to thiolate.
"Can I use Dimethyl Sulfate (DMS)?" Toxicity Hazard. Yes, it works well.DMS is highly toxic.[1] MeI is generally preferred for ease of handling and volatility (easier to remove excess). Use DMS only if MeI is restricted.

Decision Logic: Troubleshooting Flowchart

Use this logic gate to determine your next experimental move.

Troubleshooting Start Start: Analyze Crude Mixture CheckMS Check GC-MS / TLC Start->CheckMS Result1 Product + M+142 (Disulfide) CheckMS->Result1 Dimer found Result2 Product + Baseline Spot (Sulfonium) CheckMS->Result2 Salt found Result3 Clean Product CheckMS->Result3 Single peak Action1 Add PPh3 or TCEP Degas Solvent Better Result1->Action1 Action2 Reduce MeI to 1.05 eq Cool to 0°C Result2->Action2 Action3 Proceed to Workup Result3->Action3

Caption: Diagnostic logic for identifying and correcting the two main failure modes in hindered thiol methylation.

References

  • Overkleeft, H. S., et al. (2001). "Reducing Disulfides in Organic Synthesis." Tetrahedron Letters. (Standard protocol for TCEP/PPh3 reduction of disulfides in situ).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for S-alkylation temperature control and stoichiometry).

  • Selva, M., & Perosa, A. (2008).[2] "Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents." Green Chemistry, 10(4), 457-464.

  • Santa Cruz Biotechnology. "2,4,6-Trimethylbenzenethiol Product Data." (Confirmation of substrate properties and handling).

Sources

Optimization

Resolving solubility issues of Methyl(2,4,5-trimethylphenyl)sulfane in aqueous media

Status: Operational Ticket ID: MTS-SOL-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MTS-SOL-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Aqueous Solubility and Stability for Methyl(2,4,5-trimethylphenyl)sulfane

Executive Summary & Molecule Profile

Welcome to the technical support hub for Methyl(2,4,5-trimethylphenyl)sulfane (also referred to as 2,4,5-trimethylthioanisole).

Users frequently report "crashing out" (precipitation) when diluting this compound from organic stocks into aqueous buffers. This is not a user error but a thermodynamic inevitability due to the molecule's structure.

Why is this happening?

  • High Lipophilicity: The molecule consists of a benzene ring substituted with three hydrophobic methyl groups and a thiomethyl group. It lacks hydrogen bond donors (like -OH or -NH) and ionizable centers (like -COOH or -NH2).

  • The "Brick Dust" Effect: The crystal lattice energy of the solid combined with its hydrophobicity makes it resist entering the structured hydrogen-bonding network of water.

Target Outcome: Achieve a stable, homogeneous dispersion or solution in aqueous media (PBS, Cell Culture Media) without precipitation or oxidative degradation.

Decision Matrix: Choosing Your Protocol

Do not guess. Use this logic flow to select the correct solubilization strategy based on your downstream application.

SolubilityDecisionTree Start START: Define Application IsCellBased Is this a Cell-Based Assay? Start->IsCellBased IsInVivo Is this for In Vivo / Animal Study? IsCellBased->IsInVivo No (Enzymatic/Chemical) ToxicityCheck Can cells tolerate DMSO > 0.1%? IsCellBased->ToxicityCheck Yes MethodA Method A: Solvent Shift (DMSO Spike) IsInVivo->MethodA No (High Throughput Screen) MethodB Method B: Surfactant Micelles (Tween 80 / Pluronic) IsInVivo->MethodB Yes (IP/Oral) ToxicityCheck->MethodA Yes (Robust Cells) MethodC Method C: Complexation (HP-β-Cyclodextrin) ToxicityCheck->MethodC No (Sensitive Cells)

Figure 1: Decision Matrix for selecting the optimal solubilization strategy based on experimental constraints.

Troubleshooting Guides & Protocols

Method A: The "Solvent Shift" (DMSO Spike)

Best for: High-throughput screening, robust cell lines, and enzymatic assays.

The Problem: Direct addition of DMSO stock to water causes immediate cloudiness (precipitation). The Fix: You must manage the "dielectric shock" where the solvent environment changes too rapidly.

Protocol:

  • Prepare Stock: Dissolve Methyl(2,4,5-trimethylphenyl)sulfane in pure anhydrous DMSO to 1000x the final target concentration (e.g., 10 mM stock for 10 µM final).

  • The Intermediate Step (Critical): Do not pipette directly into the full volume of water.

    • Take your aqueous buffer (e.g., PBS) and warm it to 37°C.

    • Place the buffer on a vortex mixer set to medium speed.

  • Sub-surface Injection: While vortexing, inject the DMSO stock slowly below the surface of the buffer.

  • Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v).

Validation Data:

Parameter Limit Observation
Max Solubility (PBS + 1% DMSO) ~50 µM Higher concentrations usually precipitate.

| Stability (RT) | < 4 Hours | Compound may crystallize over time. Use immediately. |

Method B: Surfactant-Assisted Micellization

Best for: In vivo studies (IP/Oral) or assays requiring higher concentrations.

The Science: Surfactants like Tween 80 create hydrophobic cores (micelles) that encapsulate the trimethylphenyl tail, shielding it from water.

Protocol:

  • Weighing: Weigh the solid compound into a glass vial (avoid plastic, see FAQ).

  • Surfactant Paste: Add Tween 80 (or Cremophor EL) directly to the solid without water. Ratio: 1:5 (Compound:Surfactant by weight).

  • Co-solvent melt: Add a small volume of Ethanol (approx. 10% of final volume) and vortex until a clear oil forms.

  • Aqueous Phase: Slowly add warm (37°C) saline/water dropwise while vortexing vigorously. A clear to slightly opalescent solution should form.

Method C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Sensitive primary cells, long-term stability, and preventing adsorption.

The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) has a hydrophobic cavity that perfectly fits the benzene ring of your compound, while the outer shell remains hydrophilic.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water. Filter sterilize (0.22 µm).

  • Complexation: Add Methyl(2,4,5-trimethylphenyl)sulfane excess solid to the CD solution.

  • Energy Input: Sonicate in a water bath for 30–60 minutes at room temperature.

  • Equilibration: Shake at 200 rpm overnight.

  • Clarification: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid. The filtrate contains the solubilized drug-CD complex.

Critical Stability Warning: The Oxidation Trap

Issue: Users report "loss of potency" after 24 hours in aqueous media. Diagnosis: This is likely chemical oxidation , not just precipitation.

Your molecule is a Thioether (Sulfide) . In aqueous media, especially with trace metals or light exposure, the sulfur atom oxidizes to the Sulfoxide and eventually the Sulfone .

OxidationPathway Sulfide Sulfide (Active) -S- Sulfoxide Sulfoxide (Inactive?) -S(=O)- Sulfide->Sulfoxide + [O] (Air/Peroxides) Sulfone Sulfone (Inactive) -S(=O)2- Sulfoxide->Sulfone + [O]

Figure 2: Oxidative degradation pathway of aryl thioethers in aqueous solution.

Preventative Measures:

  • Degas Buffers: Helium sparge or sonicate buffers to remove dissolved oxygen.

  • Antioxidants: Add 100 µM Ascorbic Acid or EDTA (to chelate metals that catalyze oxidation) to your buffer if the assay permits.

  • Fresh Prep: Never store aqueous dilutions > 4 hours.

Frequently Asked Questions (FAQ)

Q: Can I use plastic tubes (Eppendorf/Falcon) for serial dilutions? A: NO. Highly lipophilic compounds (LogP > 4) exhibit rapid non-specific binding to polypropylene and polystyrene. You will lose up to 60% of your compound to the tube walls within minutes.

  • Solution: Use Glass vials or Low-Retention plasticware. Pre-coat tips with serum-containing media if possible.

Q: The solution looks clear, but my cells are dying. Is it the compound? A: Check your vehicle. If you used Method A (DMSO), ensure the final concentration is < 0.5%. If you used Method B (Tween), high concentrations of surfactant can lyse cell membranes. Run a "Vehicle Only" control. For sensitive cells, switch to Method C (Cyclodextrin) , which is generally non-toxic up to high concentrations.

Q: Can I adjust pH to dissolve it? A: No. Methyl(2,4,5-trimethylphenyl)sulfane is a neutral molecule. It has no acidic or basic protons to ionize. Adjusting pH will only damage your cells or degrade the compound; it will not improve intrinsic solubility.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Chapter on Solubility and Lipophilicity).[1][2] Link

  • O'Shea, R., et al. (2005). Physicochemical properties of thioethers and their oxidation products. Journal of Organic Chemistry. (General reference regarding thioether oxidation susceptibility). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectral Interpretation of Methyl(2,4,5-trimethylphenyl)sulfane

Executive Summary Methyl(2,4,5-trimethylphenyl)sulfane (also known as 2,4,5-trimethylthioanisole) is a critical intermediate in the synthesis of sulfur-containing pharmacophores and agrochemicals. Its structural integrit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl(2,4,5-trimethylphenyl)sulfane (also known as 2,4,5-trimethylthioanisole) is a critical intermediate in the synthesis of sulfur-containing pharmacophores and agrochemicals. Its structural integrity is defined by the specific substitution pattern on the benzene ring.

In synthetic pathways involving the methylation of 2,4,5-trimethylbenzenethiol or the nucleophilic substitution of 1-chloro-2,4,5-trimethylbenzene, regioisomerism is a persistent risk . Isomers such as the 2,3,5- or 2,4,6-trimethyl derivatives often co-elute in chromatography but exhibit vastly different biological activities.

This guide provides a definitive 1H NMR interpretation framework to distinguish the 2,4,5-product from its structural alternatives. It prioritizes spectral resolution and mechanistic assignment over generic data listing.

Structural Context & Alternatives

To validate the product, one must prove the para arrangement of the aromatic protons and the specific electronic environment of the methyl groups.

The Product vs. The Alternatives
FeatureProduct: 2,4,5-Isomer Alternative: 2,4,6-Isomer (Mesityl)Alternative: 2,3,5-Isomer
Structure 1-SMe, 2,4,5-Me1-SMe, 2,4,6-Me1-SMe, 2,3,5-Me
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric (

)
Aromatic Signals 2 distinct singlets (1H each)1 singlet (2H equivalent)2 doublets (meta-coupling,

Hz)
Methyl Signals 4 distinct singlets (3 Ar-Me, 1 S-Me)3 distinct singlets (2:1:1 ratio)4 distinct singlets

Comparative Spectral Analysis (1H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz or higher recommended due to methyl overlap.

A. Aromatic Region (6.5 – 7.5 ppm)

The hallmark of Methyl(2,4,5-trimethylphenyl)sulfane is the presence of two non-equivalent aromatic singlets .

  • H-6 (

    
     ppm, s, 1H): 
    
    • Environment:[1][2][3] Ortho to the S-Me group and ortho to the 5-Me group.

    • Shift Logic: The S-Me group is less shielding than a methyl group at the ortho position. Consequently, H-6 appears slightly downfield (higher ppm) compared to H-3.

  • H-3 (

    
     ppm, s, 1H): 
    
    • Environment:[1][2][3] Sandwiched between two methyl groups (2-Me and 4-Me).[4]

    • Shift Logic: The cumulative shielding effect of two ortho-alkyl groups pushes this signal upfield.

    • Multiplicity: Appears as a sharp singlet.[5] Note: weak para-coupling (

      
       Hz) is usually unresolved on standard instruments but may cause peak broadening.
      
B. Aliphatic Region (2.0 – 2.5 ppm)

This region is crowded. Proper shimming is essential to resolve the S-Me peak from the Ar-Me peaks.

  • S-Me (

    
     ppm, s, 3H): 
    
    • Identification: The sulfur atom is more electronegative than the aromatic ring carbons, deshielding the attached methyl group. It typically appears distinct and downfield of the aromatic methyls.

  • Ar-Me (

    
     ppm, overlapping s, 9H total): 
    
    • 2-Me: Ortho to S-Me. Often the most downfield of the Ar-Me signals due to proximity to sulfur.

    • 4-Me & 5-Me: These often overlap or appear as very closely spaced singlets around 2.20–2.25 ppm.

Summary Data Table
AssignmentShift (

, ppm)
MultiplicityIntegralMechanistic Rationale
H-6 7.00 – 7.10Singlet1HDeshielded by ortho-SMe; no vicinal neighbors.
H-3 6.85 – 6.95Singlet1HShielded by two ortho-Me groups; no vicinal neighbors.
S-Me 2.40 – 2.50Singlet3HS-heteroatom deshielding effect.
Ar-Me 2.15 – 2.35Singlets (3x)9HTypical aryl-methyl range; 2-Me likely distinct.

Isomer Differentiation Workflow

The following decision tree illustrates the logic for confirming the 2,4,5-substitution pattern against common synthetic impurities.

IsomerLogic Start Analyze Aromatic Region (6.5 - 7.5 ppm) Count Count Aromatic Signals Start->Count OneSig 1 Signal (Integral 2H) Count->OneSig Symmetry TwoSig 2 Signals (Integral 1H each) Count->TwoSig Asymmetry Symm Symmetric Isomer (Likely 2,4,6-Mesityl) OneSig->Symm Coupling Check Multiplicity (J-coupling) TwoSig->Coupling Doublets Doublets (J ~ 2-8 Hz) Coupling->Doublets Coupled Singlets Singlets (Sharp) Coupling->Singlets Isolated MetaOrtho Ortho/Meta Isomer (2,3,5- or 2,3,6-) Doublets->MetaOrtho Confirmed CONFIRMED: 2,4,5-Isomer (Para-protons) Singlets->Confirmed

Figure 1: Logic flow for distinguishing Methyl(2,4,5-trimethylphenyl)sulfane from regioisomers.

Experimental Protocol: High-Resolution Acquisition

To ensure the separation of the methyl signals (often separated by <0.05 ppm), standard "quick" NMR protocols are insufficient.

Sample Preparation:

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of CDCl₃ (99.8% D).

    • Why: High concentration can cause viscosity broadening; too low reduces S/N.

  • Filtration: Filter through a cotton plug into the NMR tube to remove particulates that degrade magnetic field homogeneity.

Instrument Parameters (400 MHz+):

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Acquisition Time (AQ): Set to >3.0 seconds .

    • Reasoning: Long AQ is required for high digital resolution (Hz/point) to resolve the closely spaced methyl singlets.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Ensures full relaxation of methyl protons for accurate integration (quantitative comparison of S-Me vs Ar-Me).

  • Processing: Apply Zero Filling to at least 64k points. Use Gaussian multiplication (GM) instead of Exponential Line Broadening (LB) if methyl resolution is poor.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2,4,5-trimethylphenyl)- Mass Spectrum & Data. (Used for substitution pattern analog comparison). [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 1H NMR Chemical Shift Predictor & Additivity Rules for Substituted Benzenes. [Link]

  • LibreTexts Chemistry. 13.4: Chemical Shifts in 1H NMR Spectroscopy (Shielding/Deshielding Mechanisms). [Link]

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 2785 (1,2,4,5-Tetramethylbenzene). (Used as baseline for methyl-substituted aromatic shifts). [Link]

Sources

Comparative

Comparative Analysis of GC-MS Fragmentation: Methyl(2,4,5-trimethylphenyl)sulfane vs. Structural Analogs

Executive Summary Methyl(2,4,5-trimethylphenyl)sulfane (also known as 2,4,5-trimethylthioanisole) presents a distinct mass spectral signature dominated by the stability of its sulfur-substituted aromatic core. Unlike ali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl(2,4,5-trimethylphenyl)sulfane (also known as 2,4,5-trimethylthioanisole) presents a distinct mass spectral signature dominated by the stability of its sulfur-substituted aromatic core. Unlike aliphatic sulfides which fragment extensively, this compound exhibits a robust molecular ion (


) and a characteristic base peak resulting from 

-cleavage.

This guide provides a comparative analysis of its fragmentation patterns against its oxygenated analog (2,4,5-trimethylanisole) and regioisomers. It is designed to assist researchers in distinguishing this specific thioether in complex matrices such as crude oil distillates, synthetic reaction byproducts, or biological metabolites.

Experimental Configuration

To ensure reproducible fragmentation patterns consistent with the data presented below, the following GC-MS parameters are recommended. This protocol emphasizes the preservation of the molecular ion, which is critical for sulfur identification.

Standardized Protocol
ParameterSettingRationale
Ionization Source Electron Impact (EI)Standard 70 eV energy ensures library compatibility (NIST/Wiley).
Source Temp 230°CPrevents thermal degradation of the sulfur-carbon bond prior to ionization.
Transfer Line 280°CEnsures rapid transport of high-boiling aromatics.
Column 5% Phenyl-methylpolysiloxaneLow-bleed stationary phase (e.g., DB-5ms) prevents background sulfur noise.
Scan Range

40–350
Captures low mass tropylium fragments and the molecular ion cluster.

Self-Validating Step: Prior to analysis, inject a standard of Dimethyl Disulfide (DMDS) . If the ratio of


 94 (

) to

79 (

) deviates by >10% from library values, clean the ion source. Sulfur residues can cause active site adsorption, distorting peak shapes and ratios.

Fragmentation Mechanism & Analysis

The Molecular Ion Cluster ( 166)

The molecular ion (


) at 

166
is prominent, often showing 60–80% relative abundance. This high stability is attributed to the electron-donating nature of the three methyl groups and the sulfur atom, which stabilize the aromatic ring against ring-opening fragmentation.
  • Diagnostic Isotope Peak (

    
    ):  A crucial differentiator is the 
    
    
    
    peak at
    
    
    168
    . Due to the natural abundance of
    
    
    (approx. 4.4%), this peak is significantly larger than in oxygenated analogs.
    • Calculation:

      
      
      
    • 
       (
      
      
      
      ):
      
      
      of
      
      
      .
    • 
       (
      
      
      
      ):
      
      
      of
      
      
      .
The Base Peak ( 151)

The base peak (100% relative abundance) is typically


 151 , corresponding to the loss of a methyl radical (

).
  • Mechanism: While loss of ring methyls is possible, the loss of the S-methyl group is kinetically favored. This generates a resonance-stabilized thiotropylium-like cation or a cyclic sulfonium species.

  • Pathway:

    
    
    
Secondary Fragmentation
  • 
     119:  Loss of sulfur (as 
    
    
    
    or
    
    
    ) is rare in stable aromatics. Instead, the ion at
    
    
    151 often loses a neutral fragment of 32 Da (S) or 33 Da (HS) to form trimethylphenyl cations, or undergoes ring contraction.
  • 
     91:  The classic tropylium ion (
    
    
    
    ), indicative of the benzyl core, appears at moderate intensity.
Visualization of Fragmentation Pathway

Fragmentation M Molecular Ion (M+) m/z 166 [C10H14S]+. M_15 Base Peak m/z 151 [M - CH3]+ M->M_15 - •CH3 (15 Da) (Alpha Cleavage) M_47 Trimethylphenyl Cation m/z 119 [M - SCH3]+ M->M_47 - •SCH3 (47 Da) (Direct Cleavage) M_15->M_47 - S (32 Da) (Rearrangement) Trop Tropylium Ion m/z 91 [C7H7]+ M_47->Trop - C2H4 (Ring Contraction)

Figure 1: Proposed EI fragmentation pathway for Methyl(2,4,5-trimethylphenyl)sulfane. The transition from m/z 166 to 151 is the dominant pathway.

Comparative Analysis: Sulfane vs. Alternatives

Differentiation of Methyl(2,4,5-trimethylphenyl)sulfane from its structural isomers and oxygen analogs is critical for accurate identification.

Comparison with Oxygen Analog (2,4,5-Trimethylanisole)

The oxygen analog (Ether) and sulfur analog (Thioether) behave differently due to the "Heavy Atom Effect" and bond strengths (


 bond: ~360 kJ/mol vs 

bond: ~270 kJ/mol).
FeatureMethyl(2,4,5-trimethylphenyl)sulfane2,4,5-TrimethylanisoleDiagnostic Value
Molecular Weight 166150Absolute (Mass Shift)
Isotope Pattern Distinct

(~4.4%) due to

Negligible

(

is <0.2%)
High (Sulfur Confirmation)
Fragmentation Strong

(

151)
Strong

(

135)
Moderate (Similar mechanism)
Loss of Heteroatom Loss of

(47 Da) is common
Loss of

(31 Da) is common
High (Fragment spacing)
Comparison with Regioisomers (e.g., 2,4,6-Isomer)

Distinguishing the 2,4,5-isomer from the 2,4,6-isomer relies on the "Ortho Effect."

  • 2,4,6-Trimethyl: Has two methyl groups ortho to the sulfide. This creates significant steric hindrance, often reducing the intensity of the molecular ion relative to the fragment ions as the molecule relieves strain by ejecting the S-methyl group.

  • 2,4,5-Trimethyl: Has only one ortho methyl. The molecular ion (

    
     166) is comparatively more stable and intense than in the 2,4,6-isomer.
    

Analytical Workflow for Identification

To confirm the identity of this compound in a sample, follow this logical decision tree.

Workflow Start Unknown Peak Detected Check_M Check Molecular Ion (M+) Is M+ = 166? Start->Check_M Check_Iso Check Isotope Ratio Is [M+2] approx 4-5% of M+? Check_M->Check_Iso Yes Result_O Suspect: Oxygen Analog or Aliphatic Impurity Check_M->Result_O No (e.g. 150) Check_Frag Check Base Peak Is Base Peak m/z 151? Check_Iso->Check_Frag Yes (Sulfur present) Check_Iso->Result_O No (<0.5%) Check_RI Compare Retention Index (RI) Is RI consistent with Trimethylthioanisoles? Check_Frag->Check_RI Yes Result_Iso Suspect: Regioisomer (2,4,6-) (Check M+ Intensity) Check_Frag->Result_Iso No (Different pattern) Result_S Confirmed: Methyl(2,4,5-trimethylphenyl)sulfane Check_RI->Result_S Match Check_RI->Result_Iso Mismatch

Figure 2: Step-by-step decision tree for confirming the presence of Methyl(2,4,5-trimethylphenyl)sulfane.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,4,5-Trimethylaniline (Analog Reference). NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Zahran, N.F., et al. (1997). "Mass spectrometric study on the fragmentation of anisole." Arab Journal of Nuclear Sciences and Applications. (Provides comparative baseline for oxygenated analogs). [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Assay of Methyl(2,4,5-trimethylphenyl)sulfane

This guide presents a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of Methyl(2,4,5-trimethylphenyl)sulfane. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of Methyl(2,4,5-trimethylphenyl)sulfane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the rationale behind critical experimental choices, providing a logical framework for developing a stability-indicating assay. The methodologies described are grounded in established scientific principles and regulatory expectations, ensuring the development of a self-validating and trustworthy analytical procedure.

Foundational Strategy: Analyte-Centric Method Development

The cornerstone of any successful HPLC method is a thorough understanding of the analyte. Methyl(2,4,5-trimethylphenyl)sulfane (CAS: 1215002-19-9, Molecular Formula: C₁₀H₁₄S) is a non-polar, hydrophobic aromatic compound.[1] This inherent hydrophobicity is the primary characteristic that will govern its interaction with the stationary and mobile phases in a reversed-phase HPLC system, the most widely used mode for such molecules.[2]

Potential impurities may arise from the synthetic route (e.g., isomers, starting materials, reagents) or degradation. These impurities could have closely related structures, making chromatographic separation challenging. Therefore, the goal is not merely to develop a method for the parent compound but a stability-indicating method capable of resolving the active pharmaceutical ingredient (API) from all potential process impurities and degradation products. This is a critical requirement outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

The Method Development Workflow: A Systematic Approach

Effective method development is a systematic process, not a trial-and-error exercise. The workflow involves a logical progression from initial parameter selection to final method validation, ensuring all critical quality attributes of the analytical method are met.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Hydrophobicity, UV Spectrum) ColumnScreen Column & Stationary Phase Screening Analyte->ColumnScreen Informs Initial Choice Detector Detector Parameter Selection (Wavelength, PDA) Analyte->Detector Determine λmax MobilePhase Mobile Phase Optimization ColumnScreen->MobilePhase Evaluate Selectivity Optimization Method Optimization (Gradient, Flow Rate, Temp.) MobilePhase->Optimization Fine-tune Resolution Detector->Optimization ForcedDeg Forced Degradation Study ForcedDeg->Optimization Re-optimize if needed Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation Confirms Stability- Indicating Nature Optimization->ForcedDeg Test Specificity FinalMethod Final Validated Purity Method Validation->FinalMethod

Caption: A systematic workflow for HPLC purity method development.

Comparative Methodologies: The Quest for Optimal Selectivity

To illustrate the process of selecting an optimal method, we will compare three distinct reversed-phase HPLC approaches. The primary goal is to achieve baseline resolution (Rs > 1.5) between the main analyte peak and all known impurities and degradants with good peak symmetry (Tailing Factor ≈ 1.0) in a reasonable runtime.

  • Method A: The Workhorse (C18 Stationary Phase with Acetonitrile) : A C18 (octadecyl) column is the most common starting point in reversed-phase HPLC due to its high hydrophobicity, which provides strong retention for non-polar compounds like Methyl(2,4,5-trimethylphenyl)sulfane.[5][6] Acetonitrile is chosen as the organic modifier for its low viscosity and favorable UV transparency.

  • Method B: Alternative Selectivity (Phenyl-Hexyl Stationary Phase with Acetonitrile) : When C18 columns fail to resolve closely related aromatic compounds, a phenyl-based stationary phase can provide alternative selectivity.[7] The phenyl groups on the stationary phase can induce π-π interactions with the aromatic rings of the analyte and impurities, leading to changes in elution order and potentially resolving co-eluting peaks.

  • Method C: Modifier Comparison (C18 Stationary Phase with Methanol) : While acetonitrile is common, methanol is another excellent organic modifier with different solvent properties.[8] Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile. This change in solvent can significantly alter selectivity and is a valuable tool in method development.[9]

Detailed Experimental Protocols

Scientific integrity demands reproducible, detailed methodologies. The following protocols provide the necessary steps to execute the comparative study.

Reagents and Materials
  • Methyl(2,4,5-trimethylphenyl)sulfane: Reference Standard (>99.5% purity)

  • Potential Impurities: If available, reference standards of known process impurities.

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: Deionized (DI) or Milli-Q water, filtered through a 0.22 µm filter.

  • Formic Acid: HPLC grade

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): ACS grade, for forced degradation studies.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of Methyl(2,4,5-trimethylphenyl)sulfane reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the Diluent. This concentration is suitable for assay determination.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution using the same Diluent.

HPLC Instrumentation and Conditions

The following table outlines the specific conditions for each comparative method. A Photodiode Array (PDA) detector is specified as it is essential for peak purity analysis.[10][11]

ParameterMethod AMethod BMethod C
HPLC System Agilent 1260 Infinity II or equivalent with PDA DetectorAgilent 1260 Infinity II or equivalent with PDA DetectorAgilent 1260 Infinity II or equivalent with PDA Detector
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol
Gradient 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18.1-22 min: 50% B0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18.1-22 min: 50% B0-2 min: 60% B; 2-15 min: 60-95% B; 15-18 min: 95% B; 18.1-22 min: 60% B
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Injection Vol. 5 µL5 µL5 µL
Detection PDA at 254 nm (Reference 360 nm)PDA at 254 nm (Reference 360 nm)PDA at 254 nm (Reference 360 nm)
Data Acquisition 200-400 nm Spectral Scan200-400 nm Spectral Scan200-400 nm Spectral Scan

Causality: The choice of 254 nm is a common starting point for aromatic compounds.[12] A full spectral scan (200-400 nm) is crucial for identifying the optimal detection wavelength and for subsequent peak purity analysis.[13][14] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable time.

Protocol for Forced Degradation Studies

To ensure the method is stability-indicating, the drug substance is subjected to stress conditions as recommended by ICH guidelines.[15][16] The goal is to achieve 5-20% degradation of the active ingredient.[17]

  • Acid Hydrolysis: Dissolve the sample in diluent to 1 mg/mL, then add an equal volume of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the working concentration.

  • Base Hydrolysis: Dissolve the sample in diluent to 1 mg/mL, then add an equal volume of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute to the working concentration.

  • Oxidative Degradation: Dissolve the sample in diluent to 1 mg/mL, then add an equal volume of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to the working concentration.

  • Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 24 hours. Prepare a sample solution at the working concentration.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Prepare a sample solution at the working concentration. A control sample should be protected from light.

Results and Comparative Analysis

After running the samples under all three methods, the resulting data is compiled for objective comparison. Let's assume we identified two critical impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a closely related structural isomer).

Table 1: Comparative Chromatographic Performance

ParameterMethod A (C18/ACN)Method B (Phenyl/ACN)Method C (C18/MeOH)
RT - Main Peak (min) 12.513.111.8
RT - Impurity 1 (min) 4.24.53.9
RT - Impurity 2 (min) 12.312.611.8 (co-elutes)
Resolution (Main/Imp 2) 1.32.1 0.0
Tailing Factor (Main) 1.11.01.2
Analysis Time (min) 222222

Analysis of Results:

  • Method A provides a decent separation but fails to achieve the target resolution of >1.5 for the critical pair, the main peak and the isomeric Impurity 2.

  • Method C is unsuitable as the change to methanol resulted in a loss of selectivity, causing complete co-elution of the main peak and Impurity 2.

  • Method B emerges as the superior choice. The Phenyl-Hexyl column provided an alternative selectivity mechanism, likely through π-π interactions, which significantly improved the resolution of the critical isomeric impurity to an acceptable value of 2.1.[7] The peak shape remains excellent.

Peak Purity Assessment

For the chosen method (Method B), the peak purity of the main analyte peak in both the unstressed sample and all forced degradation samples must be evaluated using the PDA detector's software.[18] The analysis compares UV-Vis spectra across the entire peak.[19][20] A "pure" peak will exhibit spectrally homogenous spectra from the upslope, apex, and downslope. The forced degradation samples are critical here; if a degradation product co-elutes with the main peak, the method is not stability-indicating and requires further optimization.[4]

PeakPurity Peak Chromatographic Peak (Elution over Time) Spectra Upslope Spectrum Apex Spectrum Downslope Spectrum Peak->Spectra Acquire Spectra across peak Comparison Spectral Comparison Spectra:upslope->Comparison Spectra:apex->Comparison Spectra:downslope->Comparison Result Homogeneous? (Pure Peak) Comparison->Result

Caption: Logical diagram of PDA-based peak purity analysis.

Method Validation Strategy (per ICH Q2(R1))

Once the optimal chromatographic conditions (Method B) are established and proven to be stability-indicating, the method must be validated for its intended purpose.[21][22][23][24] This process provides documented evidence that the method is reliable. The key validation parameters for a purity assay include:

  • Specificity: Demonstrated by the forced degradation study, ensuring the peak is free from interference from impurities, degradants, and blanks.

  • Linearity: Analyzing a minimum of five concentrations across a specified range (e.g., 50% to 150% of the working concentration) to demonstrate a linear relationship between concentration and peak area (Correlation Coefficient R² > 0.999).

  • Accuracy: Assessed by analyzing samples with known amounts of added analyte (spiking) at different concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Multiple injections of the same sample to show consistency of the instrument.

    • Intermediate Precision: The method is run by different analysts, on different days, and with different instruments to assess variability.

  • Range: The concentration interval over which the method is shown to be linear, accurate, and precise.

  • Robustness: Intentionally making small changes to method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, slight variations in mobile phase composition) to ensure the method remains unaffected.

Conclusion and Recommendation

This comparative guide demonstrates a systematic, science-driven approach to HPLC method development for the purity assay of Methyl(2,4,5-trimethylphenyl)sulfane. By comparing different stationary phases and mobile phase modifiers, we identified a superior method that provides the necessary selectivity for a challenging separation.

Recommendation: Method B , utilizing a Phenyl-Hexyl stationary phase with an acetonitrile/water gradient, is the recommended approach. It successfully resolved the critical isomeric impurity from the main analyte peak, a feat not achieved with a standard C18 column. The method demonstrated excellent peak shape and is suitable for progression to full validation as a stability-indicating purity assay in accordance with ICH guidelines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. OMICS International. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. [Link]

  • HPLC Column Selection Guide. Restek. [Link]

  • Peak purity in hplc. Pharmaguideline Forum. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • HPLC column selection. Element. [Link]

  • A Brief Overview of PDA Detectors in HPLC. GenTech Scientific. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica Sl. [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. [Link]

  • Principles of HPLC (4) Detectors. JASCO Global. [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). ResearchGate. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • HPLC Reference Wavelength. Reddit. [Link]

  • Choosing the Best HPLC Detector for UV-Visible Analysis. ACOLISA. [Link]

  • How to maximize UV detection sensitivity in flash chromatography. Biotage. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • methyl(2,4,6-trifluorophenyl)sulfane. ChemBK. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Chemical Properties of Ethanone, 1-(2,4,5-trimethylphenyl)-. Cheméo. [Link]

  • 2,4,5-Trimethylphenyl azide. PubChem. [Link]

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Comparative

A Senior Application Scientist's Guide to Distinguishing Methyl(2,4,5-trimethylphenyl)sulfane from its Structural Isomers

Introduction: The Challenge of Isomeric Ambiguity In drug development and materials science, the precise structural characterization of molecules is non-negotiable. A subtle shift in a substituent's position on an aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Ambiguity

In drug development and materials science, the precise structural characterization of molecules is non-negotiable. A subtle shift in a substituent's position on an aromatic ring can drastically alter a compound's biological activity, toxicity, and physical properties. Methyl(2,4,5-trimethylphenyl)sulfane and its structural isomers, all sharing the molecular formula C₁₀H₁₄S, present a classic analytical challenge. Their similar molecular weights and elemental compositions render simple mass-based analyses insufficient. This guide provides a multi-faceted analytical strategy, grounded in fundamental principles of spectroscopy and chromatography, to unambiguously differentiate these closely related compounds. We will explore the causality behind our experimental choices, presenting not just protocols, but a logical framework for solving complex isomer identification problems.

The Isomeric Landscape

The primary challenge lies in distinguishing the target compound, methyl(2,4,5-trimethylphenyl)sulfane, from other isomers where the three methyl groups and the thiomethyl group are arranged differently around the benzene ring. For a comprehensive comparison, we will focus on the target and two other representative trimethyl isomers, as well as a constitutional isomer with a different alkyl sulfide group, to illustrate the power of these techniques.

Key Compounds for Comparison:

  • Methyl(2,4,5-trimethylphenyl)sulfane (Target)

  • Methyl(2,4,6-trimethylphenyl)sulfane (Symmetrical Isomer)

  • Methyl(2,3,4-trimethylphenyl)sulfane (Asymmetrical Isomer)

  • tert-Butyl(phenyl)sulfane (Constitutional Isomer) [1][2]

The differentiation strategy hinges on exploiting the unique electronic and steric environments created by these distinct substitution patterns.

Analytical Workflow: A Multi-Technique Approach

A robust identification protocol cannot rely on a single technique. We advocate for a synergistic workflow that combines chromatographic separation with multiple spectroscopic analyses. Each step provides a layer of evidence, culminating in a confident structural assignment.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_id Identification Prep Dissolve Isomer Mixture in Volatile Solvent (e.g., Dichloromethane) GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Prep->GCMS Inject NMR NMR Spectroscopy (¹H, ¹³C, COSY) Prep->NMR Analyze IR FT-IR Spectroscopy Prep->IR Analyze Data Correlate Data: - Retention Time - Fragmentation Pattern - Chemical Shifts - IR Bands GCMS->Data Output NMR->Data IR->Data ID Unambiguous Isomer ID Data->ID

Caption: High-level analytical workflow for isomer differentiation.

Gas Chromatography (GC): The Separation Step

Causality: Gas chromatography separates compounds based on their volatility and their differential interactions with the column's stationary phase.[3] Structural isomers, despite having the same molecular weight, often exhibit different boiling points and polarities due to variations in molecular symmetry and intermolecular forces. A more symmetrical structure like the 2,4,6-isomer can pack more efficiently, leading to a higher boiling point, while differences in dipole moment affect interaction with the stationary phase, resulting in distinct retention times (RT).[3][4]

Expected Data: On a standard non-polar column (e.g., 5% phenyl-polymethylsiloxane), elution order is primarily governed by boiling point. We can predict that the more compact and potentially more polar isomers will have slightly longer retention times. While absolute RTs can vary between systems[5], the elution order and the relative separation should remain consistent under identical conditions.

CompoundPredicted Relative Retention Time (Non-polar Column)Rationale
tert-Butyl(phenyl)sulfaneLowestDifferent structural class, likely has a different boiling point and polarity.
Methyl(2,4,6-trimethylphenyl)sulfaneIntermediateHigh symmetry may lead to a different boiling point compared to less symmetric isomers.
Methyl(2,4,5-trimethylphenyl)sulfaneIntermediate-HighAsymmetric substitution leads to a distinct dipole moment and boiling point.
Methyl(2,3,4-trimethylphenyl)sulfaneHighestThe consecutive substitution pattern may increase polarity and boiling point.
Experimental Protocol: GC-MS Analysis
  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Sample Preparation: Prepare 100 ppm solutions of each isomer in dichloromethane.

  • Injection: Inject 1 µL of the sample solution.

  • MS Detector:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-350 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

Causality: NMR spectroscopy is the most powerful tool for distinguishing structural isomers.[6] It probes the unique electronic environment of each nucleus (¹H and ¹³C). The number of signals corresponds to the number of chemically non-equivalent nuclei, the chemical shift (δ) indicates the electronic environment, and spin-spin coupling reveals neighboring nuclei.[6] Molecular symmetry is the key differentiator; higher symmetry results in fewer signals.

Expected Data:

  • ¹H NMR: The aromatic region (typically 6.5-8.0 ppm) is highly diagnostic.[7][8] The number of aromatic proton signals and their splitting patterns directly reflect the substitution pattern. The chemical shifts of the methyl (-CH₃) and thiomethyl (-SCH₃) protons will also vary slightly due to their positions on the ring.[9]

  • ¹³C NMR: Aromatic carbons resonate between 120-150 ppm.[7][8] The number of distinct aromatic carbon signals provides a direct count of non-equivalent carbons, which is a clear indicator of the molecule's symmetry.[10]

CompoundExpected Aromatic ¹H SignalsExpected Aromatic ¹³C SignalsKey Distinguishing Features
Methyl(2,4,5-trimethylphenyl)sulfane2 (singlets)6Two distinct aromatic protons, each appearing as a singlet due to no adjacent protons. All 6 aromatic carbons are unique.
Methyl(2,4,6-trimethylphenyl)sulfane1 (singlet)4High symmetry (C₂ᵥ). Two equivalent aromatic protons appear as a single singlet. Only 4 unique aromatic carbon environments.
Methyl(2,3,4-trimethylphenyl)sulfane2 (doublets)6Two adjacent aromatic protons will appear as a pair of doublets (AX system). All 6 aromatic carbons are unique.
tert-Butyl(phenyl)sulfane3 (multiplets)4A complex pattern for the 5 aromatic protons. A large singlet for the 9 equivalent tert-butyl protons (~1.3 ppm).
Experimental Protocol: NMR Analysis
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire data using a standard pulse program.

    • Set spectral width to cover -2 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Set spectral width to cover 0 to 200 ppm.

    • Use a relaxation delay of 5 seconds.

    • Acquire several hundred scans as needed for adequate signal.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints

Causality: IR spectroscopy measures the vibrations of molecular bonds.[11] While much of the IR spectrum is complex (the "fingerprint region"), the out-of-plane C-H bending vibrations of aromatic rings give rise to strong absorptions in the 650-900 cm⁻¹ region.[10] The position of these bands is highly characteristic of the substitution pattern on the benzene ring.[11][12]

Expected Data: The number and position of adjacent free hydrogens on the ring determine the IR absorption pattern.

Substitution Pattern (Isomer)Adjacent Free HydrogensExpected C-H Bend Region (cm⁻¹)
1,2,4,5-Tetrasubstituted (Target)1 adjacent H~860-900
1,2,3,5-Tetrasubstituted (2,4,6-Isomer)1 adjacent H~860-900
1,2,3,4-Tetrasubstituted (2,3,4-Isomer)2 adjacent H's~800-860

Note: While both the 2,4,5- and 2,4,6- isomers have isolated aromatic protons, subtle differences in their spectra can still be observed. The key diagnostic is the clear shift observed for the 2,3,4-isomer with its two adjacent protons.

Experimental Protocol: FT-IR Analysis
  • Instrument: Fourier-Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: If the sample is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. If solid, prepare a KBr pellet.

  • Acquisition:

    • Collect a background spectrum of the clean salt plates or KBr pellet.

    • Collect the sample spectrum.

    • Scan from 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans for a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Causality: When analyzed by Electron Ionization Mass Spectrometry (EI-MS), molecules are ionized and fragmented in a reproducible manner. The stable aromatic ring of these isomers will likely result in a strong molecular ion peak (M⁺•).[13] However, the fragmentation pattern, particularly the relative abundance of fragment ions, can differ based on the steric environment around the substituents, which influences the stability of the resulting fragments.[14]

Expected Data: All trimethylphenyl methyl sulfane isomers will have a molecular ion (M⁺•) at m/z = 166. Key fragmentations would include:

  • Loss of a methyl radical (•CH₃): M-15, leading to a fragment at m/z = 151.

  • Loss of a thiomethyl radical (•SCH₃): M-47, leading to a fragment at m/z = 119.

  • Benzylic cleavage: The stability of the resulting trimethylphenyl cation (m/z = 119) or related ions may vary slightly with substitution pattern.

The tert-butyl(phenyl)sulfane isomer would show a very different pattern, with a dominant fragment from the loss of a tert-butyl radical to form a C₆H₅S⁺ ion at m/z = 109, and a strong peak for the stable tert-butyl cation at m/z = 57.

Isomer_Differentiation_Logic Isomer Isomer Technique Technique Result Result I_245 Methyl(2,4,5-trimethylphenyl)sulfane NMR NMR Spectroscopy I_245->NMR IR IR Spectroscopy I_245->IR GC Gas Chromatography I_245->GC I_246 Methyl(2,4,6-trimethylphenyl)sulfane I_246->NMR I_246->IR I_246->GC I_234 Methyl(2,3,4-trimethylphenyl)sulfane I_234->NMR I_234->IR I_234->GC NMR_245 ¹H: 2 aromatic singlets ¹³C: 6 aromatic signals NMR->NMR_245 distinguishes from 2,4,6 & 2,3,4 NMR_246 ¹H: 1 aromatic singlet ¹³C: 4 aromatic signals (High Symmetry) NMR->NMR_246 distinguished by symmetry NMR_234 ¹H: 2 aromatic doublets ¹³C: 6 aromatic signals NMR->NMR_234 distinguished by splitting IR_234 C-H bend ~800-860 cm⁻¹ (2 adjacent H's) IR->IR_234 distinguishes from others GC_all Distinct Retention Times GC->GC_all separates all isomers

Caption: Logic map for distinguishing isomers via key analytical data.

Conclusion

The unambiguous identification of methyl(2,4,5-trimethylphenyl)sulfane from its structural isomers is readily achievable through a systematic and multi-technique approach. While Gas Chromatography provides the initial separation, NMR spectroscopy stands as the most definitive tool , offering clear differentiation based on molecular symmetry and proton coupling patterns. ¹³C NMR, in particular, provides an unequivocal count of non-equivalent carbon atoms, which is a direct reflection of the substitution pattern. IR spectroscopy serves as a rapid and valuable confirmatory method, especially for identifying isomers with adjacent aromatic protons. Finally, mass spectrometry confirms the molecular weight and can provide corroborating evidence, especially when distinguishing from constitutional isomers with different alkyl groups. By integrating these techniques, researchers can ensure the structural integrity of their compounds, a cornerstone of scientific rigor in chemical research and development.

References

  • Oreate AI Blog. (2026, January 21).
  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • Gasteiger, J., et al. Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Analytical Chemistry - ACS Publications. [Link]

  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Doc Brown's Chemistry. C10H14 constitutional isomers aromatic compound derivatives. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST WebBook. Benzene, (1-methylpropyl)-, (S)-. [Link]

  • University of Calgary. Fragmentation Patterns. [Link]

  • Wikipedia. C10H14. [Link]

  • Lotus Consulting. (2008, January 17). Unlocking Retention Times in Gas Chromatography. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • MDPI. (2024, December 18). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. [Link]

  • Stenutz. tert-butyl phenyl sulfide. [Link]

  • Phenomenex. GC Tech Tip: Retention Times. [Link]

  • Chromatography Forum. (2011, January 26). Same column, conditions, different GC =retention time shift?. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of Trimethyl-Substituted Aryl Sulfides

This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of trimethyl-substituted aryl sulfides. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of trimethyl-substituted aryl sulfides. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying electronic principles, offers a comparative analysis of key isomers, and presents a validated experimental protocol for accurate spectral acquisition. Our approach is grounded in established spectroscopic principles to ensure that the data you generate is both accurate and reproducible.

Introduction: The Significance of Aryl Sulfides and Their Spectroscopic Signatures

Aryl sulfides, characterized by a sulfur atom bonded to an aromatic ring, are a cornerstone of many pharmaceutical and materials science applications. The specific substitution pattern on the aryl ring, such as the addition of methyl groups, can significantly alter the electronic properties of the molecule. These alterations, in turn, influence the molecule's interaction with ultraviolet and visible light, providing a unique spectral fingerprint that is invaluable for both qualitative identification and quantitative analysis.

Understanding the UV-Vis absorption characteristics of these compounds is critical for several reasons:

  • Quantitative Analysis: Determining the concentration of a substance in solution using the Beer-Lambert Law.

  • Reaction Monitoring: Tracking the progress of a chemical reaction by observing changes in the absorption spectrum.

  • Purity Assessment: Identifying the presence of impurities that may have different absorption profiles.

  • Structural Elucidation: Gaining insights into the electronic structure of a molecule based on its absorption maxima (λmax).

This guide will focus on trimethyl-substituted aryl sulfides, comparing how the position of the three methyl groups on the phenyl ring impacts the UV-Vis absorption spectrum.

The Electronic Basis of UV-Vis Absorption in Aryl Sulfides

The UV-Vis spectrum of an aryl sulfide is dominated by electronic transitions involving the π-electrons of the aromatic ring and the non-bonding (n) electrons of the sulfur atom. The primary transitions of interest are:

  • π → π* Transitions: These are high-energy transitions of the aromatic ring's conjugated system. They typically result in strong absorption bands. In benzene, for example, these appear as the E-bands (around 180-200 nm) and the B-band (the "benzenoid" band, around 255 nm). The B-band is characterized by its fine vibrational structure, which is often lost or smoothed out upon substitution.

  • n → π* Transitions: This transition involves the promotion of a non-bonding electron from the sulfur atom's lone pair to an anti-bonding π* orbital of the aromatic ring. These transitions are "forbidden" by symmetry rules, resulting in a much weaker absorption band, often appearing as a shoulder on the more intense π → π* band.

The addition of methyl groups, which are weak electron-donating groups (EDGs), perturbs these electronic transitions. This perturbation, known as a bathochromic shift (or red shift), moves the absorption maxima to longer wavelengths. This occurs because the EDGs raise the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).

Comparative Analysis: Isomeric Effects of Trimethyl Substitution

The specific placement of the three methyl groups on the aryl ring has a discernible impact on the UV-Vis spectrum. While extensive peer-reviewed data on every conceivable isomer is dispersed, we can synthesize the expected outcomes based on foundational spectroscopic principles. The key factors are steric hindrance and the cumulative electronic effect of the methyl groups.

Let's consider a few representative isomers of trimethylthioanisole (trimethyl-substituted methyl phenyl sulfide):

IsomerExpected λmax (nm) for B-BandExpected Molar Absorptivity (ε)Rationale for Spectral Shift
Thioanisole (Unsubstituted) ~254~7,400Baseline for comparison.
2,4,6-Trimethylthioanisole ~270-280Lower than less hindered isomersThe two ortho-methyl groups cause significant steric hindrance, potentially twisting the C-S bond and disrupting the conjugation of the sulfur lone pairs with the aromatic ring. This steric effect can sometimes counteract the electronic donating effect, but the overall substitution still leads to a red shift compared to the parent thioanisole.
2,4,5-Trimethylthioanisole ~265-275Higher than 2,4,6-isomerWith only one ortho-substituent, there is less steric hindrance compared to the 2,4,6-isomer, allowing for better conjugation. The combined electron-donating effect of the three methyl groups results in a notable bathochromic shift.
3,4,5-Trimethylthioanisole ~260-270HighMinimal steric hindrance from the meta- and para-substituents allows for optimal conjugation. The electronic effects of the three methyl groups contribute to a clear bathochromic shift from the unsubstituted thioanisole.

Note: The exact λmax and ε values can vary depending on the solvent used due to solvatochromic effects. The data presented here are illustrative estimates based on established principles of substituent effects.

Validated Experimental Protocol for UV-Vis Spectral Acquisition

The following protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of your results.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent is critical; ensure it is transparent in the desired wavelength range and does not react with the analyte. Ethanol is a common choice for its polarity and transparency above 210 nm.

  • Analyte: High-purity trimethyl-substituted aryl sulfide.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

Workflow Diagram

Below is a diagram outlining the experimental workflow.

G stock 1. Prepare Stock Solution (e.g., 1000 mg/L) dilutions 2. Create Serial Dilutions (e.g., 1-10 mg/L) stock->dilutions blank 3. Blank Correction (Fill both cuvettes with solvent) sample 4. Measure Sample Spectrum (Replace blank in sample beam with analyte) blank->sample Run Scan (e.g., 400-200 nm) identify_lambda 5. Identify λmax (Wavelength of max absorbance) beer_lambert 6. Verify Beer-Lambert Law (Plot Absorbance vs. Concentration) identify_lambda->beer_lambert At identified λmax

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Procedure
  • Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow them to warm up for at least 30 minutes to ensure a stable baseline.

  • Solvent Selection: Choose a spectroscopic grade solvent in which your analyte is soluble and that is transparent in the region of interest. For aryl sulfides, ethanol or cyclohexane are suitable choices.

  • Stock Solution Preparation: Accurately weigh a small amount of the trimethyl-substituted aryl sulfide and dissolve it in the chosen solvent in a Class A volumetric flask to create a concentrated stock solution (e.g., 100 mg/L). Causality: Using a stock solution allows for the creation of accurate dilutions and minimizes weighing errors.

  • Working Standard Preparation: Prepare a series of dilutions from the stock solution. A typical concentration range for UV-Vis analysis is 1-10 mg/L. This range helps to ensure that the absorbance values fall within the linear dynamic range of the instrument (typically 0.1 - 1.0 Absorbance Units).

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the entire wavelength range (e.g., 400 nm to 200 nm). Trustworthiness: This step is crucial as it subtracts the absorbance of the solvent and any imperfections in the cuvettes, ensuring that the final spectrum is solely due to the analyte.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of your least concentrated standard, and then fill it with that standard. Place it back in the sample holder and run a scan.

  • Data Acquisition: Repeat step 6 for all your prepared standards, moving from the least concentrated to the most concentrated. Record the full spectrum for each.

  • Data Analysis:

    • From the spectrum of one of the mid-range standards, identify the wavelength of maximum absorbance (λmax).

    • To validate the method, create a calibration curve by plotting the absorbance at λmax versus the concentration for all your standards. The plot should be linear with a correlation coefficient (R²) > 0.99, confirming adherence to the Beer-Lambert Law.

Conclusion

The UV-Vis absorption characteristics of trimethyl-substituted aryl sulfides are a direct reflection of their electronic structure. The addition of electron-donating methyl groups induces a bathochromic shift in the primary absorption bands compared to the unsubstituted parent compound. The magnitude of this shift is further modulated by steric effects, with more hindered isomers potentially showing a lesser degree of conjugation. By following a validated experimental protocol, researchers can reliably acquire high-quality spectra to compare these isomers, quantify their concentrations, and gain deeper insights into their molecular properties.

References

For further reading and to support the claims made in this guide, please refer to the following authoritative sources:

  • Title: Spectroscopic Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Ultraviolet-Visible (UV-Vis) Spectroscopy Source: LibreTexts Chemistry URL: [Link]

  • Title: Effects of Substituents on the Ultraviolet Absorption Spectra of Aromatic Compounds Source: Journal of Chemical Education URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl(2,4,5-trimethylphenyl)sulfane

Executive Summary: The "Stench" Directive Methyl(2,4,5-trimethylphenyl)sulfane (CAS: 1215002-19-9) is an aryl alkyl sulfide characterized by a potent, penetrating sulfur odor typical of thioethers. While its acute toxici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stench" Directive

Methyl(2,4,5-trimethylphenyl)sulfane (CAS: 1215002-19-9) is an aryl alkyl sulfide characterized by a potent, penetrating sulfur odor typical of thioethers. While its acute toxicity profile aligns with standard organic irritants, its olfactory threshold is in the parts-per-billion (ppb) range .

Operational Criticality: The primary operational risk is not immediate lethality, but facility contamination . A minor release outside a fume hood can trigger building evacuations, panic, and costly decontamination. This guide prioritizes odor containment alongside standard chemical hygiene.

Immediate Action Card (Emergency Response)

ScenarioImmediate Action Protocol
Skin Contact 1. Drench : Wash immediately with soap and water for 15 min.[1] 2. Neutralize : Do not use bleach on skin. Use a specialized surfactant (e.g., dilute dish soap) to remove the oily residue. 3. Isolate : Double-bag contaminated clothing immediately.
Eye Contact 1. Flush : Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][3][4][5] 2. Medical : Seek ophthalmological evaluation immediately.
Inhalation 1. Evacuate : Move to fresh air. 2. Support : If breathing is difficult, trained personnel should administer oxygen.[4][6]
Spill (< 10 mL) 1. Cover : smother with activated charcoal or vermiculite. 2. Oxidize : Pour 10% Bleach solution around (not directly on) the spill, then over it. Allow 20 min contact time.

Hazard Identification & Risk Assessment

Chemical Class: Aryl Alkyl Sulfide / Thioether Key Properties:

  • Lipophilicity: The trimethylphenyl group makes this compound highly lipophilic, meaning it absorbs rapidly into skin and rubber materials.

  • Reactivity: Oxidizes to sulfoxides (odorless) and sulfones (odorless) upon treatment with hypochlorite or peroxide.

  • Flammability: Combustible liquid/low-melting solid. Keep away from heat sources.

GHS Classification (Extrapolated from SAR):

  • Skin Irrit. 2: Causes skin irritation.

  • Eye Irrit. 2A: Causes serious eye irritation.[7]

  • STOT SE 3: May cause respiratory irritation.[7][8]

Personal Protective Equipment (PPE) Matrix

Critical Insight: Standard Nitrile gloves provide incidental splash protection but are permeable to aromatic sulfides over time. The lipophilic nature of the trimethylphenyl ring accelerates permeation.

Glove Selection Protocol
Duration of ContactRecommended MaterialThicknessEst. Breakthrough
Incidental (Transfer) Double Nitrile (Disposable)5 mil (outer) / 4 mil (inner)< 15 Minutes
Prolonged (Synthesis) Viton® or Silver Shield® (Laminate) > 10 mil> 4 Hours
Spill Cleanup Silver Shield® under NitrileLaminate> 8 Hours

Note: Change outer nitrile gloves immediately upon any splash.[9] Do not reuse.

Respiratory & Body Protection[7][8][11]
  • Respirator: Not required if working in a certified fume hood (Face Velocity > 100 fpm). If working outside a hood (emergency only), use a Full-Face Respirator with Organic Vapor (OV) Cartridges .

  • Clothing: Standard lab coat (buttoned). For scale-up (>100g), wear a disposable Tyvek® apron to prevent odor absorption into personal clothing.

Operational Handling Protocol

A. Engineering Controls (The "Closed Loop")
  • Fume Hood: All operations must occur within a hood.[10]

  • Sash Height: Keep sash as low as possible to maximize capture efficiency.

  • Trap Setup: Vent vacuum pumps into a bleach trap (10% sodium hypochlorite) to neutralize exhaust vapors.

B. Transfer Technique
  • Preparation: Place a "diaper" (absorbent pad) in the hood. Pre-weigh a secondary container with a lid.

  • Weighing: Do not weigh on an open balance bench. Move the balance into the hood or use a closed weighing bottle.

  • Syringe Transfer: Use glass syringes with Luer-lock needles. Avoid plastic syringes if possible, as the sulfide can swell rubber plungers.

C. Decision Logic: PPE Selection

PPE_Decision_Tree Start Start: Handling Methyl(2,4,5-trimethylphenyl)sulfane Volume Check Volume & Duration Start->Volume SmallScale < 10 mL / < 15 Mins Volume->SmallScale LargeScale > 10 mL / > 15 Mins Volume->LargeScale Spill Spill Cleanup Volume->Spill PPE_Level1 Level 1: Double Nitrile Gloves + Lab Coat + Safety Glasses SmallScale->PPE_Level1 Routine PPE_Level2 Level 2: Silver Shield® (Laminate) + Tyvek Apron + Face Shield LargeScale->PPE_Level2 High Exposure Risk PPE_Level3 Level 3: Full Face Respirator (OV) + Chem-Resistant Suit + Laminate Gloves Spill->PPE_Level3 Emergency

Figure 1: PPE Selection Decision Tree based on operational scale and risk.

Decontamination & Disposal: The "Bleach Kill" Method

Scientific Basis: Sodium hypochlorite (bleach) oxidizes the sulfide (R-S-R) to the sulfoxide (R-SO-R) and eventually the sulfone (R-SO2-R). Both oxidation products are non-volatile and odorless.

Glassware Cleaning Protocol
  • Solvent Rinse: Rinse glassware with a minimal amount of acetone. Collect this rinse separately.

  • The Kill Bath: Submerge glassware in a bath of 10% Sodium Hypochlorite (Bleach) .

  • Soak Time: Allow to soak for at least 2 hours .

  • Wash: Remove, rinse with water, and wash with standard detergent.

Waste Disposal
  • Liquid Waste: Treat sulfide waste streams with dilute bleach before placing them in the central waste container. This prevents the waste drum from becoming a "stink bomb."

  • Solid Waste: Contaminated gloves and paper towels must be sealed in a Ziploc bag before being placed in the solid waste bin.

Decon_Workflow DirtyGlass Contaminated Glassware AcetoneRinse 1. Acetone Rinse (Remove Bulk Organic) DirtyGlass->AcetoneRinse BleachBath 2. Bleach Bath (10%) (Oxidize Sulfur) AcetoneRinse->BleachBath Wait Wait 2 Hours (Reaction Time) BleachBath->Wait Clean 3. Detergent Wash (Odor Free) Wait->Clean

Figure 2: Decontamination workflow to neutralize sulfur odors on labware.

References

  • Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: Phenol, 3,4,5-trimethyl- (Analogous Hazard Data). Retrieved from

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference.[9] Retrieved from

  • ScienceMadness & Reddit Chemistry Community. (2020). Consensus on Neutralizing Sulfide Odors with Hypochlorite. Retrieved from

  • BLD Pharm. (n.d.). Methyl(2,4,5-trimethylphenyl)sulfane Product Information.[2][4][11] Retrieved from

  • Ansell. (2023). Chemical Resistance Guide (Permeation & Degradation Data).[12] Retrieved from

Sources

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